molecular formula C24H31F3N4O5S B611679 (S,R,S)-AHPC TFA

(S,R,S)-AHPC TFA

Número de catálogo: B611679
Peso molecular: 544.6 g/mol
Clave InChI: SGNZARGJXDPTDJ-MSSRUXLCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Protein Degrader 1 TFA is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) molecule designed for targeted protein degradation (TPD), a transformative strategy in chemical biology and therapeutic discovery . This compound functions as a catalytic molecular bridge, comprising a ligand for a target protein of interest (POI) connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase . This structure facilitates the formation of a ternary complex, bringing the E3 ligase into proximity with the target protein . The E3 ligase then mediates the transfer of a polyubiquitin chain onto the target protein, marking it for recognition and destruction by the 26S proteasome . Unlike traditional small-molecule inhibitors that merely block protein activity, Protein Degrader 1 TFA enables the complete elimination of the target protein from the cell . This mechanism offers significant advantages for research, including the ability to target proteins previously considered "undruggable," such as transcription factors and scaffold proteins that lack defined active sites . It also allows for the ablation of all functions of a protein, both enzymatic and structural, and has the potential to overcome drug resistance that often plagues conventional inhibitor therapies . The catalytic nature of PROTACs means they can act sub-stoichiometrically, inducing sustained protein degradation at low concentrations . With over 40 PROTAC drug candidates currently in clinical trials for conditions ranging from cancer to autoimmune diseases, this technology is at the forefront of modern drug discovery, making tools like Protein Degrader 1 TFA vital for probing disease biology and validating novel therapeutic targets .

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNZARGJXDPTDJ-MSSRUXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-AHPC TFA: A Technical Guide to its Core Function in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC TFA is the trifluoroacetic acid salt of (S,R,S)-AHPC, a potent and highly utilized small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Also known by the synonym VH032-NH2, this compound serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's own machinery to induce its complete degradation.[4][5] (S,R,S)-AHPC functions as the critical "anchor" that hijacks the VHL E3 ligase, initiating a catalytic cycle of targeted protein destruction. This guide provides an in-depth overview of its mechanism, quantitative binding characteristics, and the experimental protocols used to validate its function.

The Ubiquitin-Proteasome System and the VHL E3 Ligase

The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for maintaining protein homeostasis through the degradation of unwanted or misfolded proteins. This process involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin chain to a substrate protein, marking it for destruction by the 26S proteasome. The E3 ubiquitin ligases provide substrate specificity for this process.

The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[6] This multi-subunit complex is comprised of the VHL protein, Elongin B, Elongin C, Cullin 2, and the RING box protein 1 (Rbx1). (S,R,S)-AHPC mimics the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL, thereby enabling its recruitment for targeted degradation.[7]

VHL_Complex cluster_VHL_E3_Ligase VHL E3 Ligase Complex (CRL2-VHL) VHL VHL (Substrate Recognition) ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB Cullin2 CUL2 (Scaffold) ElonginC->Cullin2 Binds Rbx1 Rbx1 (RING Domain) Cullin2->Rbx1 Binds E2 E2-Ubiquitin Enzyme Rbx1->E2 Recruits

Fig 1. Composition of the VHL E3 Ubiquitin Ligase Complex.

Mechanism of Action: Hijacking the UPS with (S,R,S)-AHPC-based PROTACs

A PROTAC molecule is a heterobifunctional chemical entity comprising three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ligase (the "anchor"), and a chemical linker. When (S,R,S)-AHPC is used as the anchor, the PROTAC orchestrates protein degradation through the following catalytic cycle:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a transient POI-PROTAC-VHL ternary complex.[4] The formation and stability of this complex are crucial for degradation efficiency.

  • Ubiquitination : By bringing the POI into close proximity, the VHL E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.

  • Polyubiquitination : A chain of multiple ubiquitin molecules is assembled on the POI. This polyubiquitin chain serves as a potent degradation signal.

  • Proteasomal Degradation : The 26S proteasome recognizes the polyubiquitinated POI and degrades it into small peptides.

  • Recycling : The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the cycle and enabling the degradation of multiple target proteins with a single PROTAC molecule.[4]

PROTAC_Mechanism cluster_binding POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex Binds PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds TernaryComplex->PROTAC Releases (Recycled) TernaryComplex->VHL Releases Ubiquitination Poly-Ubiquitination TernaryComplex->Ubiquitination Catalyzes UbPOI Poly-Ubiquitinated POI Ubiquitination->UbPOI Results in Proteasome 26S Proteasome UbPOI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

Fig 2. The catalytic cycle of targeted protein degradation via an (S,R,S)-AHPC-based PROTAC.

Quantitative Data

The binding affinity of the E3 ligase ligand is a critical parameter for the efficacy of a PROTAC. (S,R,S)-AHPC is derived from the well-characterized VHL ligand VH032. The degradation efficiency of a final PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Compound/LigandTargetMeasurementValueMethod
VH032 VHL E3 LigaseKd185 nMNot Specified[6][8][9]
VH101 VHL E3 LigaseKd44 nMNot Specified[6]
VHL Ligand 14 VHL E3 LigaseIC50196 nMNot Specified[10]
GMB-475 BCR-ABL1IC501.11 µMCellular Degradation[2]
ARV-771 BET ProteinsDC50<1 nMCellular Degradation[11]
ARD-266 Androgen ReceptorDC500.2 - 1 nMCellular Degradation[10]

Experimental Protocols

A series of biophysical and cell-based assays are required to develop and validate an (S,R,S)-AHPC-based PROTAC.

Experimental_Workflow cluster_assays Start PROTAC Synthesis (Link POI ligand to (S,R,S)-AHPC) Step1 Step 1: Binary Binding Affinity (PROTAC to VHL & POI) Start->Step1 Step2 Step 2: Ternary Complex Formation Step1->Step2 If binding is confirmed Assay1 Assays: • Isothermal Titration Calorimetry (ITC) • Fluorescence Polarization (FP) Step1->Assay1 Step3 Step 3: Cellular Degradation Assay Step2->Step3 If complex forms Assay2 Assays: • Co-Immunoprecipitation (Co-IP) • NanoBRET® / TR-FRET • GST Pull-down Step2->Assay2 Step4 Step 4: Mechanism of Action Validation Step3->Step4 If degradation observed Assay3 Assays: • Western Blot • In-Cell Western / Capillary Western • HiBiT Lytic Detection Step3->Assay3 End Validated PROTAC Step4->End Assay4 Assays: • Proteasome Inhibitor Rescue • Ubiquitination Assay (Co-IP) • Selectivity (Proteomics) Step4->Assay4

Fig 3. A typical experimental workflow for the characterization of a PROTAC.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the PROTAC binding to the purified VHL E3 ligase complex (typically VCB: VHL-ElonginC-ElonginB).[7][12]

Materials:

  • Purified VCB protein complex (≥95% purity).

  • Synthesized PROTAC compound.

  • ITC instrument (e.g., MicroCal ITC200).

  • Identical, degassed dialysis buffer for both protein and ligand (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[13]

  • Hamilton syringe.

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the VCB protein into the final ITC buffer.

    • Dissolve the PROTAC in the exact same buffer batch used for dialysis to minimize heats of dilution.[13]

    • Accurately determine the concentrations of both the protein (e.g., by A280) and the PROTAC. Typical concentrations are 10-50 µM protein in the cell and a 10-fold higher concentration of PROTAC in the syringe.[13]

    • Degas all solutions immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument by performing buffer-into-buffer titrations until a stable, low-heat baseline is achieved.

  • Titration:

    • Load the VCB solution into the sample cell (~200-300 µL).

    • Load the PROTAC solution into the injection syringe (~40-100 µL).

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the PROTAC into the protein solution while stirring.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).[14][15]

Protocol 2: Western Blot for Cellular Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and determine the DC50 and Dmax values.[4][16][17]

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound and vehicle control (DMSO).

  • Cell culture reagents, plates (e.g., 24-well plates).

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescent substrate and imaging system.

Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[18]

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set duration (e.g., 16-24 hours).[17]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Add lysis buffer to each well, incubate on ice, and scrape to collect the cell lysate.

    • Clarify lysates by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Immunoblotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Perform densitometry analysis on the bands using imaging software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

References

(S,R,S)-AHPC TFA as a von Hippel-Lindau (VHL) E3 Ligase Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-AHPC TFA, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document delves into the quantitative binding data, detailed experimental methodologies for affinity determination and cellular characterization, and visualizations of the core biological and experimental processes.

(S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032.[1] It serves as a crucial component in the design of PROTACs, heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[2][3] The trifluoroacetic acid (TFA) salt form, this compound, is often used in research and development.

Data Presentation: Quantitative Binding Affinity

CompoundMethodAffinity Constant (Kd)Affinity Constant (IC50)
VH032Isothermal Titration Calorimetry (ITC)185 nM[1]Not Reported
VH298Isothermal Titration Calorimetry (ITC), Fluorescence Polarization80 - 90 nM[1]Not Reported
VHL-IN-1Not Specified37 nM[4]Not Reported
VL285Not SpecifiedNot Reported0.34 µM[4]
VHL Ligand 14Not SpecifiedNot Reported196 nM[4]

Note: The IC50 value for the PROTAC GMB-475, which incorporates (S,R,S)-AHPC, for inducing the degradation of its target protein BCR-ABL1 is 1.11 µM in Ba/F3 cells.[2] This demonstrates the effective engagement of the VHL E3 ligase by the (S,R,S)-AHPC moiety within a functional PROTAC.

Signaling Pathway and Mechanism of Action

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification creates a recognition site for the VHL E3 ligase complex. VHL, as part of a larger complex with Elongin B, Elongin C, Cullin 2, and Rbx1, binds to the hydroxylated HIF-1α, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This process prevents the accumulation of HIF-1α and the transcription of hypoxia-inducible genes.[5][6][7][8]

(S,R,S)-AHPC mimics the hydroxylated proline residue of HIF-1α, allowing it to bind to the same pocket on VHL.[9] In the context of a PROTAC, this enables the recruitment of the VHL E3 ligase complex to a specific protein of interest (POI), leading to the POI's ubiquitination and degradation.

VHL_Signaling_Pathway VHL-Mediated Protein Degradation Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Hydroxylation VHL Complex VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Complex Binding PHDs PHDs PHDs->HIF-1α O2 O2 O2->PHDs activates Ubiquitinated HIF-1α Ubiquitinated HIF-1α VHL Complex->Ubiquitinated HIF-1α Ubiquitination Proteasome Proteasome Ubiquitinated HIF-1α->Proteasome Recognition Degraded HIF-1α Degraded HIF-1α Proteasome->Degraded HIF-1α Degradation Ub Ubiquitin Ub->VHL Complex POI Protein of Interest (POI) Ternary Complex POI-PROTAC-VHL Ternary Complex POI->Ternary Complex PROTAC (S,R,S)-AHPC-Linker-POI Ligand PROTAC->Ternary Complex Ubiquitinated POI Ubiquitinated POI Ternary Complex->Ubiquitinated POI Ubiquitination VHL_Complex_PROTAC VHL E3 Ligase Complex VHL_Complex_PROTAC->Ternary Complex Proteasome_PROTAC Proteasome Ubiquitinated POI->Proteasome_PROTAC Recognition Degraded POI Degraded POI Proteasome_PROTAC->Degraded POI Degradation Ub_PROTAC Ubiquitin Ub_PROTAC->Ternary Complex

Caption: VHL signaling pathway and PROTAC mechanism.

Experimental Protocols

Accurate characterization of this compound and PROTACs derived from it requires robust experimental methodologies. The following sections provide detailed protocols for key in vitro and cellular assays.

In Vitro Binding Assays

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[1][10]

  • Materials:

    • Highly purified and concentrated VHL protein complex (VBC: VHL, Elongin B, and Elongin C).

    • Highly purified and concentrated this compound.

    • ITC buffer (e.g., the final dialysis buffer for the protein).

    • Isothermal titration calorimeter.

  • Methodology:

    • Sample Preparation: Extensively dialyze the VBC protein against the ITC buffer. Dissolve the this compound in the final dialysis buffer. Degas both solutions prior to use.[9]

    • Instrument Setup: Thoroughly clean the sample cell and injection syringe. Load the VBC protein solution into the sample cell and the this compound solution into the injection syringe.[9] The recommended protein concentration in the sample cell is typically 10-50 µM, with the ligand concentration in the syringe being 10-20 times higher.[9]

    • Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat change.

    • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

    • Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting isotherm to an appropriate binding model to determine the Kd, n, and ΔH.[1]

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip.[11]

  • Materials:

    • Recombinant VHL protein complex (VBC).

    • This compound.

    • SPR sensor chip (e.g., CM5).

    • Immobilization reagents (e.g., EDC, NHS).

    • Running buffer.

    • SPR instrument.

  • Methodology:

    • VHL Immobilization: Immobilize the VBC protein onto the sensor chip surface using standard amine coupling chemistry.[1]

    • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU).[1]

    • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

    • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

3. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by an unlabeled competitor, such as this compound.[12]

  • Materials:

    • Recombinant VHL protein complex (VBC).

    • Fluorescently labeled VHL ligand (e.g., FAM- or BODIPY-labeled HIF-1α peptide or a small molecule ligand).[12][13]

    • This compound.

    • Assay buffer.

    • Black, low-volume microplates.

    • Plate reader with fluorescence polarization capabilities.

  • Methodology:

    • Reagent Preparation: Prepare solutions of VBC, fluorescent tracer, and serial dilutions of this compound in the assay buffer.[1]

    • Assay Setup: In a microplate, add the VBC and fluorescent tracer to all wells (except blanks). Add the serially diluted this compound to the appropriate wells. Include controls for no inhibitor (maximum polarization) and no VBC (minimum polarization).[9]

    • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[14]

    • Measurement: Read the fluorescence polarization of each well.

    • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50.[13]

Cellular Assays

1. Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the level of a target protein upon treatment with a PROTAC.[15]

  • Materials:

    • Cell line expressing the protein of interest (POI).

    • PROTAC incorporating (S,R,S)-AHPC.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, transfer apparatus, and membranes.

    • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Methodology:

    • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[15]

    • Cell Lysis: Lyse the cells and collect the protein lysates.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

    • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.[15]

    • Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[13]

2. Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the PROTAC-induced proximity of the VHL E3 ligase and the POI in live cells.[16]

  • Materials:

    • Cell line engineered to express the POI fused to a NanoLuc® luciferase (energy donor) and VHL fused to a HaloTag® (energy acceptor).

    • HaloTag® fluorescent ligand.

    • PROTAC incorporating (S,R,S)-AHPC.

    • Luminometer capable of measuring BRET.

  • Methodology:

    • Cell Preparation: Transfect or use a stable cell line expressing the donor- and acceptor-tagged proteins.

    • Labeling: Label the HaloTag®-VHL with the fluorescent ligand.

    • PROTAC Treatment: Treat the cells with the PROTAC.

    • Measurement: Add the NanoLuc® substrate and measure the bioluminescence and fluorescence emissions.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex.[17]

Experimental and Characterization Workflow

The development and characterization of a PROTAC utilizing this compound follows a structured workflow to ensure its efficacy and mechanism of action.

PROTAC_Workflow VHL Ligand and PROTAC Characterization Workflow Start Start: (S,R,S)-AHPC-based PROTAC Design Synthesis PROTAC Synthesis and Purification Start->Synthesis Biophysical Biophysical Characterization Synthesis->Biophysical ITC Isothermal Titration Calorimetry (ITC) Biophysical->ITC SPR Surface Plasmon Resonance (SPR) Biophysical->SPR FP Fluorescence Polarization (FP) Biophysical->FP Cellular Cellular Characterization Biophysical->Cellular Degradation Target Protein Degradation (Western Blot, HiBiT) Cellular->Degradation TernaryComplex Ternary Complex Formation (NanoBRET, Co-IP) Cellular->TernaryComplex Selectivity Proteome-wide Selectivity (Mass Spec) Cellular->Selectivity End End: Characterized PROTAC Selectivity->End

References

(S,R,S)-AHPC-Based VHL Ligands: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery responsible for protein degradation. It functions as the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex.[1] This complex tags specific proteins, most notably the alpha subunit of the hypoxia-inducible factor (HIF-1α), for destruction by the proteasome under normal oxygen conditions.[1][2] The discovery of small molecules that can bind to VHL has paved the way for a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a ligand for a target protein of interest (POI), and a chemical linker.[3][4] By simultaneously binding to both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[3][5] The development of potent and specific VHL ligands has been a cornerstone of PROTAC technology. Among these, (S,R,S)-AHPC and its derivatives have emerged as highly effective and widely used VHL recruiters in the development of novel therapeutics.[6][7][8][9][10] This guide provides an in-depth overview of the discovery, development, and application of (S,R,S)-AHPC-based VHL ligands.

The VHL-HIF-1α Signaling Pathway

Under normoxic (normal oxygen) conditions, the HIF-1α protein is hydroxylated on specific proline residues. This modification allows it to be recognized and bound by the VHL E3 ligase complex, leading to its ubiquitination and rapid degradation by the proteasome.[2] In hypoxic (low oxygen) conditions, this hydroxylation does not occur, stabilizing HIF-1α and allowing it to activate genes involved in processes like angiogenesis.[2][11] Mutations in the VHL gene can disrupt this interaction, leading to the accumulation of HIF-1α and promoting tumor growth, particularly in renal cell carcinoma.[2][12]

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHD HIF1a_hypoxia HIF-1α OH_HIF1a Hydroxylated HIF-1α (pOH) PHD->OH_HIF1a Hydroxylation O2 O₂ O2->PHD VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Recognition Ub_HIF1a Poly-ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin (Ub) Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_expression Target Gene Expression (e.g., VEGF) HRE->Gene_expression

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Discovery and Optimization of (S,R,S)-AHPC

The development of small molecule VHL ligands originated from understanding the binding interface between HIF-1α and VHL. Structure-based design led to the creation of peptidomimetic compounds that mimic the hydroxylated proline residue of HIF-1α, the key recognition motif for VHL.

(S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the well-established VHL ligand, VH032.[6][8] The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL protein. The journey to these potent ligands involved systematic structure-activity relationship (SAR) studies to optimize the interactions with the VHL binding pocket. Researchers have explored modifications at various positions of the core scaffold to enhance binding affinity, cell permeability, and metabolic stability, while also providing attachment points for linkers in PROTAC synthesis.[13]

Quantitative Binding Data

The binding affinity of VHL ligands to the VHL-ElonginB-ElonginC (VCB) complex is a critical parameter for their effectiveness in PROTACs. These values are typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Compound/LigandBinding Affinity (Kd) to VCBTechniqueReference
VH032185 ± 7 nMITC[14]
(S,R,S)-AHPC derivative (Ligand 14a)~370 nMITC[14]
GMB-475 (PROTAC containing (S,R,S)-AHPC)Induces BCR-ABL1 degradation with IC50 of 1.11 µMCellular Assay[6][8]
ARV-771 (PROTAC containing (S,R,S)-AHPC-Me)Degrades BET protein with DC50 <1 nMCellular Assay[7][10][15]

Key Experimental Protocols

Detailed and rigorous experimental protocols are essential for the characterization of VHL ligands and the PROTACs derived from them.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[5][16]

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of a VHL ligand binding to the VCB complex.

Materials:

  • MicroCal ITC instrument or equivalent.

  • Purified VCB protein complex.

  • (S,R,S)-AHPC-based ligand, dissolved in a matched buffer.

  • Dialysis buffer (e.g., 20 mM HEPES pH 8.0).[17]

Protocol:

  • Sample Preparation: Dialyze the purified VCB protein against the chosen ITC buffer extensively to minimize buffer mismatch effects.[1] Dissolve the VHL ligand in the final dialysis buffer.

  • Loading the ITC: Fill the sample cell with the VCB protein solution (typically 5-10 µM). Load the injection syringe with the VHL ligand solution (typically 50-100 µM, 10-fold higher than the protein concentration).[17]

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses from each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[16]

Objective: To determine the binding kinetics and affinity of a VHL ligand to the VCB complex.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Purified, biotinylated VCB complex.

  • Running buffer (e.g., HBS-EP+).

  • VHL ligand as the analyte.

Protocol:

  • Surface Preparation: Immobilize streptavidin on the sensor chip surface, followed by the capture of the biotinylated VCB complex.

  • Binding Analysis: Inject a series of concentrations of the VHL ligand (analyte) over the immobilized VCB surface and a reference surface.

  • Data Collection: Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka and kd) and the dissociation constant (KD = kd/ka).[5]

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize VCB Complex on Sensor Chip Start->Immobilize Inject Inject Serial Dilutions of (S,R,S)-AHPC Ligand (Analyte) Immobilize->Inject Monitor Monitor SPR Signal (Association/Dissociation) Inject->Monitor Regenerate Regenerate Chip Surface Monitor->Regenerate Analyze Analyze Data (Fit to Binding Model) Monitor->Analyze Regenerate->Inject Next Concentration End Determine ka, kd, KD Analyze->End

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Cellular Degradation Assay (Western Blot)

This assay is the standard method to confirm that a PROTAC is functional in a cellular context and to quantify its efficacy in degrading the target protein.

Objective: To determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a PROTAC.

Materials:

  • Cell line expressing the target protein of interest.

  • PROTAC synthesized using an (S,R,S)-AHPC-based ligand.

  • Cell lysis buffer.

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Cell Treatment: Seed cells in multi-well plates. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Harvest the cells and lyse them to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies for the target protein and loading control, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[5]

Conclusion

The discovery and refinement of (S,R,S)-AHPC-based VHL ligands represent a significant milestone in the field of targeted protein degradation. These high-affinity, specific binders for the VHL E3 ligase have become indispensable tools for the development of potent and selective PROTACs. A thorough understanding of their binding characteristics, supported by rigorous biophysical and cellular assays, is fundamental to the rational design of the next generation of protein-degrading therapeutics. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this transformative technology.

References

In-Depth Technical Guide to (S,R,S)-AHPC TFA: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-AHPC TFA, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its central role in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, relevant signaling pathways, and detailed experimental protocols for its application in targeted protein degradation.

Core Compound Data: this compound

This compound is the trifluoroacetic acid salt of (S,R,S)-AHPC, a potent and well-characterized ligand for the VHL E3 ligase. Its chemical properties are summarized in the table below.

PropertyValue
Full Name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide trifluoroacetate
Synonyms VH032-NH2 TFA, VHL Ligand 1 TFA
CAS Number 1631137-51-3[1]
Molecular Formula C24H31F3N4O5S
Molecular Weight 544.59 g/mol

The Role of (S,R,S)-AHPC in PROTAC Technology

(S,R,S)-AHPC serves as the VHL-binding anchor in a PROTAC, a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

By binding to both the POI and VHL, an (S,R,S)-AHPC-containing PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

VHL Signaling Pathways

The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the CUL2-RBX1-elongin B/C E3 ubiquitin ligase complex. Its best-characterized function is the regulation of the hypoxia-inducible factor (HIF) transcription factors.

HIF-Dependent Signaling

Under normal oxygen conditions (normoxia), specific proline residues on the HIF-α subunit are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a binding site for pVHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. When pVHL is inactivated or in hypoxic conditions, HIF-α accumulates, dimerizes with HIF-β, and translocates to the nucleus to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[2][3]

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL loss HIF-alpha HIF-alpha PHDs PHDs HIF-alpha->PHDs Prolyl hydroxylation Proteasome Proteasome HIF-alpha->Proteasome Degradation pVHL_complex pVHL E3 Ligase Complex PHDs->pVHL_complex Recognition pVHL_complex->HIF-alpha Ubiquitination HIF-alpha_hypoxia HIF-alpha HIF_dimer HIF Dimer HIF-alpha_hypoxia->HIF_dimer HIF-beta HIF-beta HIF-beta->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes

VHL-mediated HIF-α degradation pathway.
HIF-Independent Signaling

Recent studies have revealed that pVHL has several functions independent of HIF regulation. These include:

  • Regulation of the NF-κB pathway: pVHL can act as an adaptor protein to promote the inhibitory phosphorylation of the NF-κB agonist, Card9.[4] Loss of VHL can lead to HIF-α accumulation, which in turn activates an EGFR/PI3K/AKT/NF-κB signaling cascade.[5]

  • Microtubule stabilization: pVHL can associate with and stabilize microtubules, a function that appears to be independent of its E3 ligase activity.[6]

  • Regulation of p53: pVHL can regulate the function of the p53 tumor suppressor in a HIF-independent manner by suppressing its MDM2-mediated ubiquitination.[6]

  • Control of other substrates: pVHL has been shown to regulate other substrates such as N-Myc downstream-regulated gene 3 (NDRG3), AKT, and G9a.[4]

G cluster_hif_independent HIF-Independent Functions pVHL pVHL NFkB NF-kB Pathway pVHL->NFkB Microtubules Microtubule Stabilization pVHL->Microtubules p53 p53 Regulation pVHL->p53 Other Other Substrates (NDRG3, AKT, G9a) pVHL->Other

HIF-independent functions of pVHL.

Experimental Protocols

Synthesis of a PROTAC using (S,R,S)-AHPC

This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a nucleophilic group (e.g., a phenol or amine) to a pre-functionalized (S,R,S)-AHPC linker, such as (S,R,S)-AHPC-C1-Br.[7]

Materials:

  • (S,R,S)-AHPC-C1-Br[8]

  • POI ligand with a nucleophilic handle

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the POI ligand and a slight excess of the base in the anhydrous solvent under an inert atmosphere.[7]

  • Add (S,R,S)-AHPC-C1-Br to the reaction mixture.[7]

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by a suitable analytical technique such as liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[7]

  • Purify the crude product by flash column chromatography or preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[9]

Cellular Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.[10]

  • Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 24 hours).[7]

  • Lyse the cells and quantify the total protein concentration using a BCA assay.[7]

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (against the POI and loading control) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate to visualize the protein bands.

  • Quantify the band intensities to determine the extent of protein degradation.

G start Start cell_culture Cell Culture start->cell_culture protac_treatment PROTAC Treatment cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot imaging Imaging & Analysis western_blot->imaging end End imaging->end

Workflow for Western Blot analysis.

Conclusion

This compound is a foundational tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase makes it an invaluable component in the design and synthesis of potent and selective PROTACs. A thorough understanding of its chemical properties, the associated VHL signaling pathways, and the experimental methodologies for its application will empower scientists to effectively harness this technology for the development of novel therapeutics.

References

(S,R,S)-AHPC TFA: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for (S,R,S)-AHPC TFA, a von Hippel-Lindau (VHL) E3 ligase ligand commonly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). The information presented herein is a synthesis of data from the Safety Data Sheets (SDS) of the parent compound, (S,R,S)-AHPC, and the trifluoroacetic acid (TFA) counter-ion, supplemented with established toxicology testing protocols.

Hazard Identification and Classification

This compound is a chemical entity that combines the pharmacological properties of the VHL ligand with the chemical characteristics of trifluoroacetic acid. As a result, the overall hazard profile is a composite of both components.

(S,R,S)-AHPC (based on monohydrochloride salt data) is classified as:

  • Acute toxicity, oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Trifluoroacetic acid (TFA) is classified as:

  • Acute toxicity, inhalation (Category 4)

  • Skin corrosion (Category 1A)

  • Serious eye damage (Category 1)

  • Chronic aquatic toxicity (Category 3)

GHS Hazard Pictograms:

Due to the combined nature of the compound, the following pictograms are relevant:

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Trifluoroacetic Acid (TFA)

Route of ExposureSpeciesValueReference
Oral LD50Rat200-400 mg/kg[1]
Inhalation LC50Rat10 mg/L/2h[1]

Table 2: Ecotoxicity Data for Trifluoroacetic Acid (TFA)

OrganismTestValueReference
Zebrafish (Danio rerio)LC50 (96h)>1000 mg/L[2]
DaphniaEC50 (24h)55 mg/L[2]

Handling and Storage Precautions

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Mechanism of Action and Signaling Pathway

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. In the context of a PROTAC, this compound serves to recruit the VHL E3 ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ub Ubiquitination PROTAC (S,R,S)-AHPC-Linker-POI_Ligand PROTAC_bound (S,R,S)-AHPC-Linker-POI_Ligand VHL VHL E3 Ligase Complex VHL_bound VHL POI Protein of Interest (POI) POI_bound POI PROTAC_bound->VHL_bound Binds PROTAC_bound->POI_bound Binds Ub Ubiquitin Ub_POI Polyubiquitinated POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides cluster_ternary cluster_ternary cluster_ternary->Ub_POI Ubiquitination

PROTAC Mechanism of Action

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD and ISO guidelines for toxicological testing, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, rats are used.

  • Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The outcome of the test allows for the classification of the substance into a GHS toxicity category.

Acute Dermal Irritation/Corrosion - OECD 404

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure: A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a shaved patch of skin on the back of the animal. The patch is covered with a gauze dressing for 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess reversibility.

  • Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation potential.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Model: Albino rabbits are typically used.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application. Observations continue for up to 21 days.

  • Endpoint: The ocular lesions are scored to classify the substance's irritation potential.

In Vitro Cytotoxicity - ISO 10993-5

This standard describes test methods to assess the in vitro cytotoxicity of materials.

Methodology:

  • Cell Culture: Mammalian cell lines (e.g., mouse fibroblasts) are cultured to near confluence.

  • Exposure: The cells are exposed to an extract of the test material. The extract is prepared by incubating the material in cell culture medium.

  • Evaluation: After a specified incubation period, the cells are examined for cytotoxic effects. This can be done qualitatively by observing cell morphology or quantitatively by measuring cell viability (e.g., using an MTT assay).

  • Endpoint: A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Experimental Workflow for PROTAC Development and Evaluation

The development of a PROTAC using this compound involves a systematic workflow from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound linker Linker Attachment start->linker poi_ligand POI Ligand Conjugation linker->poi_ligand purification Purification & Characterization (HPLC, MS, NMR) poi_ligand->purification final_protac Final PROTAC Molecule purification->final_protac biochem_assay Biochemical Assays (e.g., SPR, FP, ITC) - Binding Affinity (Kd) final_protac->biochem_assay cell_culture Cell-Based Assays (Target Cell Line) final_protac->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Protein Degradation Analysis (Western Blot, Mass Spec) lysis->western_blot dc50 Determine DC50 & Dmax western_blot->dc50

Generalized PROTAC Synthesis and Evaluation Workflow

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound and its components before handling the material and should conduct their own risk assessments.

References

The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology Utilizing (S,R,S)-AHPC TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional inhibitors that merely block the function of a protein, PROTACs actively trigger their degradation. This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering a powerful and sustained biological effect.[2]

At the heart of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A highly potent and well-characterized VHL ligand is (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), often used as its trifluoroacetic acid (TFA) salt.[3] This guide provides a comprehensive technical overview of PROTAC technology with a focus on the application of (S,R,S)-AHPC TFA, covering its mechanism of action, data on its performance, detailed experimental protocols, and the signaling pathways it can modulate.

Core Mechanism of (S,R,S)-AHPC-based PROTACs

(S,R,S)-AHPC serves as a high-affinity anchor to the VHL E3 ligase, a critical component of the PROTAC's function.[3] The trifluoroacetic acid (TFA) is a counterion from the purification process and typically does not play a direct role in the biological activity. The core mechanism unfolds in a series of orchestrated steps:

  • Ternary Complex Formation : The PROTAC molecule, featuring the (S,R,S)-AHPC moiety and a warhead specific to the target protein, simultaneously binds to the VHL E3 ligase and the POI. This forms a transient ternary complex (POI-PROTAC-VHL). The linker's length and composition are crucial for the stability and favorable geometry of this complex.[3]

  • Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides.

  • Recycling : After the degradation of the POI, the PROTAC molecule is released and can recruit another POI and E3 ligase, continuing its catalytic cycle.

PROTAC_Mechanism Figure 1: Mechanism of Action of (S,R,S)-AHPC-based PROTACs PROTAC (S,R,S)-AHPC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex VHL->TernaryComplex TernaryComplex->PROTAC Release & Recycle PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Mechanism of Action of (S,R,S)-AHPC-based PROTACs.

Data Presentation: Performance of (S,R,S)-AHPC-based PROTACs

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include:

  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.

  • Kd : The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.

Below are tables summarizing the performance of several (S,R,S)-AHPC-based PROTACs against various protein targets.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2 KRAS G12CNCI-H2030590 ± 200~80PEG-based
LC-2 KRAS G12CMIA PaCa-2320 ± 80~75PEG-based
ARV-771 BET proteinsCRPC cells<1>90Not Specified
UNC9036 STINGCaki-1227>80Not Specified
Pal-pom CDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
Unnamed ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
NR-11c p38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified
PROTAC NameComponentBinding Affinity (Kd)Assay
MZ1 BRD4(BD2)18 nMITC
MZ1 VHL66 nMITC
AT1 BRD4(BD2)18 nMITC
AT1 VHL1800 nMITC

Experimental Protocols

A successful PROTAC development workflow involves chemical synthesis followed by rigorous biological evaluation.

Synthesis of (S,R,S)-AHPC-based PROTACs

The synthesis of an (S,R,S)-AHPC-based PROTAC typically involves a convergent strategy where the (S,R,S)-AHPC-linker moiety is synthesized separately and then coupled to the warhead that targets the POI.

General Protocol for Synthesis of an (S,R,S)-AHPC-Linker Conjugate:

  • Coupling of (S,R,S)-AHPC to a Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride (1 equivalent) and a suitable linker with a protected amine and a reactive group (e.g., Boc-NH-PEG-COOH) in anhydrous dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (3 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection of the Linker:

    • Dissolve the purified Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the amine-functionalized (S,R,S)-AHPC-linker as a TFA salt.

  • Coupling of the (S,R,S)-AHPC-Linker to the Warhead:

    • Dissolve the warhead containing a carboxylic acid (1 equivalent) and the deprotected (S,R,S)-AHPC-linker (1.1 equivalents) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by HRMS and NMR.

PROTAC_Synthesis_Workflow Figure 2: General PROTAC Synthesis Workflow AHPC (S,R,S)-AHPC Coupling1 Coupling Reaction (e.g., HATU, DIPEA) AHPC->Coupling1 Linker Protected Linker Linker->Coupling1 Warhead Warhead (POI Ligand) Coupling2 Coupling Reaction (e.g., HATU, DIPEA) Warhead->Coupling2 AHPC_Linker (S,R,S)-AHPC-Protected Linker Coupling1->AHPC_Linker Deprotection Deprotection (e.g., TFA) AHPC_Linker->Deprotection Activated_AHPC_Linker (S,R,S)-AHPC-Linker Deprotection->Activated_AHPC_Linker Activated_AHPC_Linker->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

General PROTAC Synthesis Workflow.
Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Culture and Treatment :

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting :

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation.

Co-Immunoprecipitation (Co-IP):

  • Cell Treatment and Lysis :

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation :

    • Incubate the cell lysates with an antibody against the target protein or a tag on the E3 ligase (e.g., anti-VHL) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution :

    • Wash the beads several times to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis :

    • Analyze the eluted proteins by Western blot using antibodies against the POI and the E3 ligase to detect their co-precipitation.

Surface Plasmon Resonance (SPR):

  • Immobilization : Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

  • Binding Analysis :

    • Inject the PROTAC over the chip to measure its binary binding to the E3 ligase.

    • Inject a pre-incubated mixture of the PROTAC and the target protein to measure the formation of the ternary complex.

  • Data Analysis : Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the dissociation constant (Kd) for binary and ternary complex formation.

Cell Viability Assay

To assess the cytotoxic effects of the PROTAC on cells.

MTS/MTT Assay:

  • Cell Seeding : Seed cells in a 96-well plate.

  • Treatment : Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • Reagent Addition : Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

(S,R,S)-AHPC-based PROTACs can be designed to target key proteins in various disease-related signaling pathways.

BCR-ABL Degradation in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. An (S,R,S)-AHPC-based PROTAC targeting BCR-ABL can induce its degradation, thereby inhibiting downstream signaling pathways such as JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT, leading to apoptosis of CML cells.

BCR_ABL_Signaling Figure 3: BCR-ABL Signaling and PROTAC Intervention BCR_ABL BCR-ABL Degradation Proteasomal Degradation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT PROTAC (S,R,S)-AHPC BCR-ABL PROTAC PROTAC->BCR_ABL Induces Degradation Apoptosis Apoptosis Degradation->Apoptosis Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation BRD4_Signaling Figure 4: BRD4 Signaling and PROTAC-mediated Degradation BRD4 BRD4 Degradation Proteasomal Degradation cMYC c-MYC Gene BRD4->cMYC Promotes Transcription PROTAC (S,R,S)-AHPC BRD4 PROTAC PROTAC->BRD4 Induces Degradation Apoptosis Apoptosis Degradation->Apoptosis cMYC_Protein c-MYC Protein cMYC->cMYC_Protein Translation CellCycle Cell Cycle Progression cMYC_Protein->CellCycle

References

The Architect's Blueprint for Cellular Demolition: A Technical Guide to Targeted Protein Degradation with VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of research, scientific discovery, and therapeutic innovation, this guide provides an in-depth exploration of the core principles and methodologies underpinning targeted protein degradation (TPD) utilizing von Hippel-Lindau (VHL) E3 ligase ligands. As the field of proteolysis-targeting chimeras (PROTACs) continues to revolutionize drug discovery, a profound understanding of the fundamental mechanisms and experimental intricacies is paramount for the rational design and successful implementation of this transformative technology.

Introduction: Hijacking the Cellular Machinery for Therapeutic Gain

Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1] At the heart of this strategy lies the cell's own ubiquitin-proteasome system (UPS), a sophisticated machinery for protein disposal. PROTACs are heterobifunctional molecules designed to co-opt this system, acting as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[4][5]

The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized E3 ligases in PROTAC design due to its well-characterized structure and the availability of potent small molecule ligands.[6][7] This guide will delve into the foundational principles of VHL-mediated TPD, offering a comprehensive overview of the key components, signaling pathways, and the critical experimental assays used to characterize and validate these novel therapeutic agents.

The VHL-HIF Signaling Pathway: A Natural Precedent for Targeted Degradation

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating the levels of the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor in cellular responses to low oxygen.[4][8][9] HIF-1α is hydroxylated on specific proline residues, creating a recognition site for VHL.[8][10] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing its accumulation.[4][11] PROTACs containing a VHL ligand mimic this natural process, substituting HIF-1α with a desired POI.[5]

VHL_HIF_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Binding Poly-ubiquitinated\nHIF-1α Poly-ubiquitinated HIF-1α VHL->Poly-ubiquitinated\nHIF-1α Ubiquitination Ub Ubiquitin Ub->VHL Proteasome 26S Proteasome Poly-ubiquitinated\nHIF-1α->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF1β HIF-1β HIF1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Gene Expression Hypoxia Response Gene Expression Nucleus->Gene Expression

Diagram 1: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

The PROTAC Mechanism of Action: A Step-by-Step Guide to Induced Degradation

The efficacy of a VHL-recruiting PROTAC is contingent on a series of orchestrated events, culminating in the catalytic degradation of the target protein. This process can be broken down into several key steps:

  • Cellular Entry: The PROTAC must first traverse the cell membrane to reach its intracellular targets.

  • Binary Complex Formation: The PROTAC binds to both the POI and the VHL E3 ligase in separate, reversible equilibria.

  • Ternary Complex Formation: The PROTAC facilitates the formation of a key ternary complex, bringing the POI and VHL into close proximity.[12] The stability and conformation of this complex are critical for downstream events.

  • Ubiquitination: Within the ternary complex, the VHL E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome and subsequently degraded into smaller peptides.

  • Catalytic Cycle: The PROTAC is then released and can engage in further rounds of degradation, enabling its sub-stoichiometric activity.[6]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_POI PROTAC-POI PROTAC->PROTAC_POI PROTAC_VHL PROTAC-VHL PROTAC->PROTAC_VHL POI Protein of Interest (POI) POI->PROTAC_POI VHL VHL E3 Ligase VHL->PROTAC_VHL E2 E2-Ub Ternary_Complex POI-PROTAC-VHL Ternary Complex E2->Ternary_Complex Ubiquitin Transfer Ub Ub PROTAC_POI->Ternary_Complex PROTAC_VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->POI Ternary_Complex->VHL PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation

Diagram 2: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Presentation

The rational design and optimization of VHL-based PROTACs are heavily reliant on robust quantitative data. The following tables summarize key parameters for representative VHL ligands and a well-characterized VHL-recruiting PROTAC, MZ1.

Table 1: Binding Affinities of Common VHL Ligands

LigandBinding Affinity (Kd) to VHLMeasurement MethodReference(s)
VH032185 nMNot Specified[1][2][6]
VH10144 nMNot Specified[6]
BODIPY FL VH032100.8 nMFluorescence Polarization[13]

Table 2: Degradation Potency and Efficacy of MZ1 (BRD4 Degrader)

Cell LineDC50DmaxTime PointReference(s)
H6618 nM>95%24 hours
H83823 nM>95%24 hours
Mv4-11 (AML)pEC50 = 7.6Not SpecifiedNot Specified
HeLaComplete degradation at 100 nM~100%Not Specified

Table 3: Ternary Complex Formation and Cooperativity of MZ1

Ternary ComplexBinary Affinity (Kd) of MZ1 to VHLTernary Affinity (Kd)Cooperativity (α)Measurement MethodReference(s)
VHL:MZ1:BRD4BD2~70 nM5.4 nM22Surface Plasmon Resonance[14][15][16]

Experimental Protocols

A rigorous and multifaceted experimental approach is essential for the comprehensive characterization of VHL-based PROTACs. The following section provides detailed methodologies for key assays.

Western Blotting for Protein Degradation

Objective: To quantify the dose- and time-dependent degradation of the target protein.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC of interest

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane and transfer buffer/apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.[17] Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) or a fixed concentration for a time-course experiment.[17] Include a vehicle control (DMSO) at a final concentration of ≤ 0.1%.[17]

  • Cell Lysis: After the desired incubation period, place the plate on ice, aspirate the media, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[17]

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.[3][18] Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[17] Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system.[17] Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation and to calculate the cooperativity factor (α).[19]

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified, high-purity POI and VHL E3 ligase complex (one with an affinity tag like His or Biotin)

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents

Procedure:

  • Ligand Immobilization: Immobilize one of the proteins, typically the E3 ligase, onto the sensor chip surface.[15][19]

  • Binary Interaction (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VHL to measure the binary binding affinity (KD,binary).[19]

  • Ternary Complex Formation: Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these pre-incubated solutions over the immobilized E3 ligase surface to measure the kinetics and affinity of ternary complex formation (KD,ternary).[15][19]

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).[19]

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).[20] An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[19]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the dose-dependent formation of the ternary complex in a high-throughput format.[19][21]

Materials:

  • Purified, tagged POI (e.g., GST-tagged) and VHL E3 ligase (e.g., His-tagged)

  • PROTAC compound

  • TR-FRET compatible donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) antibodies

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of proteins and antibodies. Perform a serial dilution of the PROTAC compound.[19]

  • Assay Protocol: Add the diluted PROTAC solution to the wells of the 384-well plate. Add a master mix of the POI and E3 ligase. Incubate for 30-60 minutes at room temperature. Add a master mix of the donor and acceptor antibodies. Incubate for 2-4 hours at room temperature, protected from light.[19]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm) after excitation (e.g., ~340 nm).[19]

  • Data Analysis: Calculate the TR-FRET ratio.[19] Plot the normalized ratio against the log of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the EC50. A characteristic "hook effect" may be observed at high PROTAC concentrations.[19]

In Vitro Ubiquitination Assay

Objective: To directly assess the PROTAC-induced ubiquitination of the target protein.

Materials:

  • Purified POI, VHL E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2/3), and ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

  • SDS-PAGE and Western blot reagents (as described in 5.1)

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL complex, POI, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add the PROTAC compound at various concentrations. Include a no-PROTAC control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the samples by SDS-PAGE and Western blot.

  • Detection: Probe the membrane with an antibody against the POI to observe the appearance of higher molecular weight bands corresponding to ubiquitinated protein. Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Cellular Target Engagement and Degradation Assays

NanoBRET™ Target Engagement Assay: This assay measures the binding of a PROTAC to its target protein within intact cells.[22][23][24] The target protein is expressed as a NanoLuc® fusion, and a fluorescent tracer competes with the PROTAC for binding, leading to a decrease in the BRET signal.[23] This can be performed in live or permeabilized cells to assess intracellular availability and binding affinity.[23]

HiBiT Protein Tagging Technology: This technology enables the quantitative analysis of protein degradation kinetics in living cells.[7][25][26] The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[25] The HiBiT tag complements with LgBiT protein to form a luminescent enzyme.[25] PROTAC-induced degradation of the HiBiT-tagged protein results in a loss of luminescence, allowing for the real-time measurement of degradation rates, DC50, and Dmax.[7][25][27]

Experimental Workflow for PROTAC Characterization

The development and characterization of a VHL-based PROTAC typically follows a structured workflow, integrating biochemical, biophysical, and cellular assays to build a comprehensive understanding of its mechanism of action and efficacy.

PROTAC_Workflow cluster_biochem cluster_cellular Start PROTAC Design & Synthesis Biochem Biochemical & Biophysical Characterization Start->Biochem Cellular Cellular Assays Biochem->Cellular Promising Candidates SPR SPR (Binary & Ternary Affinity, Kinetics) Biochem->SPR TR_FRET TR-FRET (Ternary Complex Formation) Biochem->TR_FRET Ubiquitination In Vitro Ubiquitination Assay Biochem->Ubiquitination InVivo In Vivo Studies Cellular->InVivo Optimized PROTAC Western_Blot Western Blot (DC50, Dmax, Kinetics) Cellular->Western_Blot NanoBRET NanoBRET (Target Engagement) Cellular->NanoBRET HiBiT HiBiT (Degradation Kinetics) Cellular->HiBiT Viability Cell Viability Assays Cellular->Viability End Lead Candidate InVivo->End

Diagram 3: A typical experimental workflow for the characterization of a VHL-based PROTAC.

Conclusion

The field of targeted protein degradation with VHL-recruiting PROTACs represents a paradigm shift in modern drug discovery. By leveraging a deep understanding of the underlying biological principles and employing a suite of robust and quantitative experimental methodologies, researchers can rationally design and optimize these powerful therapeutic agents. This guide provides a foundational framework for navigating the complexities of VHL-based PROTAC technology, from the fundamental mechanism of action to the detailed protocols required for their rigorous characterization. As this exciting field continues to evolve, a commitment to these core principles will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.

References

The Role of (S,R,S)-AHPC TFA in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A key component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. This technical guide provides a comprehensive overview of (S,R,S)-AHPC TFA, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in inducing the ubiquitination and subsequent degradation of target proteins. We will delve into the core mechanism of action, provide detailed experimental protocols, present quantitative data for exemplary PROTACs, and visualize the key signaling pathways and workflows.

Introduction to this compound and PROTAC Technology

This compound is a trifluoroacetic acid salt of (S,R,S)-AHPC, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] VHL is a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2VHL) E3 ubiquitin ligase complex.[2] In the context of PROTACs, (S,R,S)-AHPC serves as the "hook" that engages the VHL E3 ligase.

PROTACs are heterobifunctional molecules composed of three key components:

  • A ligand for the target protein of interest (POI): This "warhead" provides specificity for the protein to be degraded.

  • A ligand for an E3 ubiquitin ligase: This is where (S,R,S)-AHPC is utilized to recruit the VHL E3 ligase.

  • A chemical linker: This connects the POI ligand and the E3 ligase ligand, facilitating the formation of a stable ternary complex.

The formation of this ternary complex (POI-PROTAC-E3 ligase) brings the target protein into close proximity with the E3 ligase, leading to the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[3] This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Mechanism of Action: The PROTAC-Mediated Degradation Pathway

The core function of an this compound-containing PROTAC is to hijack the ubiquitin-proteasome system to induce the degradation of a specific protein. The general signaling pathway is depicted below.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Recruits Ub-E2 Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

General PROTAC Mechanism of Action.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a summary of quantitative data for two exemplary PROTACs that utilize a VHL ligand.

PROTAC NameTarget ProteinCell LineDC50DmaxIC50 (Proliferation)Reference
GMB-475 BCR-ABL1K562340 nM95%~1 µM[2][4]
BCR-ABL1Ba/F3--1.11 µM[4]
UNC6852 EEDHeLa247 nM80% (at 5 µM)-[5][6]
EZH2HeLa---[5][6]

Case Studies: GMB-475 and UNC6852

GMB-475: Targeting the BCR-ABL1 Oncoprotein

GMB-475 is a PROTAC that targets the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[4][7] It incorporates a VHL ligand and an allosteric inhibitor of ABL1.[4] By degrading BCR-ABL1, GMB-475 inhibits downstream signaling pathways, such as the JAK-STAT pathway, and suppresses the proliferation of CML cells.[8][9]

GMB475_Pathway GMB475 GMB-475 ((S,R,S)-AHPC based) Ternary_Complex Ternary Complex GMB475->Ternary_Complex BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT Activates Proliferation Cell Proliferation & Survival BCR_ABL1->Proliferation Drives VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome Proteasome->BCR_ABL1 Degrades JAK_STAT->Proliferation Promotes

GMB-475 Signaling Pathway.
UNC6852: Targeting the Epigenetic Regulator EED

UNC6852 is a PROTAC designed to degrade Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[5][6] PRC2 is an epigenetic modifier that plays a crucial role in gene silencing, and its dysregulation is implicated in various cancers.[10] UNC6852 contains an EED ligand and a VHL ligand.[5] Degradation of EED leads to the destabilization and degradation of other PRC2 components, such as EZH2, thereby inhibiting the complex's methyltransferase activity.[10][11]

UNC6852_Pathway UNC6852 UNC6852 ((S,R,S)-AHPC based) Ternary_Complex Ternary Complex UNC6852->Ternary_Complex EED EED PRC2 PRC2 Complex (EED, EZH2, SUZ12) EED->PRC2 Core component of EED->Ternary_Complex Gene_Expression Target Gene Expression EED->Gene_Expression Indirectly Represses H3K27me3 H3K27me3 (Gene Silencing) PRC2->H3K27me3 Catalyzes VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome Proteasome->EED Degrades H3K27me3->Gene_Expression Represses

UNC6852 Signaling Pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of an this compound-based PROTAC.

Experimental Workflow Overview

Experimental_Workflow Start Start: Design & Synthesize (S,R,S)-AHPC-based PROTAC Cell_Culture 1. Cell Culture (Target Cell Line) Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Western_Blot 3. Western Blot (Assess Protein Degradation) PROTAC_Treatment->Western_Blot Ubiquitination_Assay 4. Ubiquitination Assay (Confirm Mechanism) PROTAC_Treatment->Ubiquitination_Assay Data_Analysis 5. Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Downstream_Assays 6. Downstream Functional Assays (e.g., Cell Viability, Reporter Assays) Data_Analysis->Downstream_Assays End End: Characterized PROTAC Downstream_Assays->End

Typical Experimental Workflow.
Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with an this compound-based PROTAC.

Materials:

  • Target cell line expressing the protein of interest

  • This compound-based PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Treat cells with varying concentrations of the PROTAC or DMSO vehicle for the desired time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with a primary antibody for a loading control.

    • Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL E3 ligase complex

  • Recombinant purified target protein (POI)

  • Ubiquitin

  • ATP

  • This compound-based PROTAC

  • Ubiquitination reaction buffer

  • SDS-PAGE materials

  • Primary antibody against the target protein or ubiquitin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the recombinant target protein.

    • Add the this compound-based PROTAC or DMSO vehicle.

    • Initiate the reaction by adding the VHL E3 ligase complex.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot as described above, probing with an antibody against the target protein or ubiquitin.

  • Interpretation:

    • A high molecular weight smear or laddering of the target protein band in the presence of the PROTAC indicates polyubiquitination. This effect should be dependent on the presence of all components of the ubiquitination machinery (E1, E2, E3, ATP, and ubiquitin).

Conclusion

This compound is a critical tool in the development of VHL-recruiting PROTACs for targeted protein degradation. Its high affinity and well-defined mechanism of action make it a valuable component for researchers aiming to selectively eliminate disease-causing proteins. This guide has provided a comprehensive overview of its role in PROTAC technology, from the fundamental mechanism to detailed experimental protocols and illustrative case studies. By understanding and applying these principles, researchers can effectively design, synthesize, and validate novel PROTACs, paving the way for the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC TFA Synthesis in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited E3 ligase in PROTAC design.[3] (S,R,S)-AHPC is a high-affinity ligand for VHL and serves as a crucial building block for the synthesis of potent VHL-based PROTACs.[1][4] This document provides detailed protocols for the synthesis of (S,R,S)-AHPC and its subsequent conversion to the trifluoroacetic acid (TFA) salt, along with methodologies for its incorporation into PROTACs and their subsequent evaluation.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[1][5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex E2 E2-Ub E2->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ub Ternary_Complex->PROTAC Release & Recycle POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation cycle.

Synthesis Protocol: (S,R,S)-AHPC TFA

The synthesis of (S,R,S)-AHPC is a multi-step process that requires careful control of stereochemistry. The following is a general protocol for its synthesis, which may require optimization based on specific laboratory conditions and available starting materials.

Part 1: Synthesis of (S,R,S)-AHPC Core Structure

A common route to (S,R,S)-AHPC involves the coupling of protected amino acid precursors. This generalized protocol outlines the key steps.

Materials:

  • Appropriately protected (S)-hydroxyproline and (R)-cyclohexylalanine derivatives

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agents (e.g., TFA, HCl)

Procedure:

  • Coupling Reaction: Dissolve the protected (S)-hydroxyproline and (R)-cyclohexylalanine derivatives in an anhydrous solvent such as DMF.

  • Add the coupling agents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

  • Deprotection: Remove the protecting groups using appropriate deprotection agents (e.g., TFA in DCM for Boc groups).

  • Purify the final (S,R,S)-AHPC product by reverse-phase HPLC.

  • Confirm the structure and purity using NMR and high-resolution mass spectrometry (HRMS).

Part 2: Conversion to this compound Salt

The trifluoroacetic acid (TFA) salt of (S,R,S)-AHPC is often used to improve handling and solubility.

Materials:

  • (S,R,S)-AHPC

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the purified (S,R,S)-AHPC in a minimal amount of DCM.

  • Add a solution of TFA in DCM (typically 1-2 equivalents) dropwise to the (S,R,S)-AHPC solution while stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the this compound salt.[4]

  • Confirm the formation of the salt by NMR and LC-MS.

PROTAC Synthesis using this compound

This compound can be conjugated to a linker and a POI ligand to generate a PROTAC. Often, a pre-functionalized (S,R,S)-AHPC-linker construct is used. The following protocol describes the common amide bond formation between an (S,R,S)-AHPC-linker-acid and an amine-containing POI ligand.[1]

Materials:

  • (S,R,S)-AHPC-linker-COOH (e.g., (S,R,S)-AHPC-PEG8-acid)[1]

  • POI ligand with a free amine group

  • Coupling agents (e.g., HATU, HOBt)[4]

  • Base (e.g., DIPEA)[4]

  • Anhydrous DMF

Procedure:

  • Dissolve (S,R,S)-AHPC-linker-COOH (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 15 minutes at room temperature.

  • Add the POI ligand-amine (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.[1]

  • Confirm the identity and purity of the final product using HRMS and NMR spectroscopy.[1]

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials ((S,R,S)-AHPC-Linker-COOH, POI-NH2) Coupling Amide Coupling (HATU, HOBt, DIPEA in DMF) Start->Coupling Reaction Reaction Stirring (4-12 hours at RT) Coupling->Reaction Monitoring Reaction Monitoring (LC-MS) Reaction->Monitoring Quenching Reaction Quenching (Water) Monitoring->Quenching Purification Purification (Reverse-Phase HPLC) Quenching->Purification Characterization Characterization (HRMS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols for PROTAC Evaluation

A series of biochemical and cellular assays are essential to characterize the synthesized PROTAC.

Biochemical Evaluation

1. Target and E3 Ligase Binding Assays

  • Objective: To confirm that the PROTAC retains affinity for both the POI and the VHL E3 ligase.

  • Method: Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[1]

  • Protocol (FP Example):

    • Use a fluorescently labeled tracer that binds to the POI or VHL.

    • In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Titrate increasing concentrations of the synthesized PROTAC.

    • Measure the change in fluorescence polarization to determine the binding affinity (IC50 or Kd).[1]

2. Ternary Complex Formation Assay

  • Objective: To assess the ability of the PROTAC to induce the formation of the POI-PROTAC-VHL ternary complex.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Isothermal Titration Calorimetry (ITC).[6][7]

  • Protocol (TR-FRET Example):

    • Label the POI and VHL with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.

    • In a microplate, mix the labeled proteins.

    • Add serial dilutions of the PROTAC.

    • Incubate to allow for ternary complex formation.

    • Measure the TR-FRET signal, which will increase upon complex formation.

Cellular Evaluation

1. Target Protein Degradation Assay

  • Objective: To measure the degradation of the POI in a cellular context.

  • Method: Western Blot or In-Cell Western.[1][8]

  • Protocol (Western Blot):

    • Culture a relevant cell line.

    • Treat cells with increasing concentrations of the PROTAC for a set time course (e.g., 2, 4, 8, 16, 24 hours).[1]

    • Lyse the cells and quantify total protein concentration (e.g., BCA assay).[8]

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.[8]

    • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).[9]

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[4]

    • Quantify band intensities to determine the extent of degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

2. Selectivity Profiling

  • Objective: To assess the selectivity of the PROTAC for the intended POI across the proteome.

  • Method: Mass Spectrometry-based Proteomics (e.g., TMT or SILAC).[1]

  • Protocol (General):

    • Treat cells with the PROTAC or vehicle control.

    • Lyse the cells and digest the proteome into peptides.

    • Label the peptides with isobaric tags (e.g., TMT).

    • Combine the labeled samples and analyze by LC-MS/MS.

    • Quantify changes in protein abundance to identify off-target degradation.

Experimental_Workflow cluster_eval PROTAC Evaluation Workflow Start_Eval Synthesized PROTAC Biochem_Eval Biochemical Evaluation Binding Assays (FP, SPR) Ternary Complex Formation (TR-FRET, ITC) Start_Eval->Biochem_Eval Cellular_Eval Cellular Evaluation Degradation Assay (Western Blot) Selectivity Profiling (Proteomics) Biochem_Eval->Cellular_Eval Data_Analysis Data Analysis (DC50, Dmax, Selectivity) Cellular_Eval->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start_Eval Iterative Design

References

Application Notes and Protocols for the Use of (S,R,S)-AHPC TFA-based PROTACs in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-TFA is a trifluoroacetic acid salt of (S,R,S)-AHPC, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the field of targeted protein degradation, (S,R,S)-AHPC serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] Western blotting is an indispensable technique for validating the efficacy of these PROTACs by quantifying the reduction in the levels of the target protein.[5][6]

This document provides detailed application notes and a comprehensive protocol for utilizing a PROTAC synthesized from (S,R,S)-AHPC TFA in a Western blot experiment to assess target protein degradation.

Mechanism of Action of (S,R,S)-AHPC-based PROTACs

An (S,R,S)-AHPC-based PROTAC functions by forming a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase.[7] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can catalytically repeat the process.[3]

Data Presentation: Efficacy of VHL-based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).[8][9] The following tables summarize quantitative data from Western blot analyses of various VHL-based PROTACs.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771 BET ProteinsCRPC<1>95[7]
ARD-266 Androgen Receptor (AR)LNCaP0.2 - 0.5>95[8]
ARD-266 Androgen Receptor (AR)VCaP1.0>95[8]
GP262 p110αMDA-MB-231227.471.3[9]
GP262 p110γMDA-MB-23142.2388.6[9]
GP262 mTORMDA-MB-23145.474.9[9]
NC-1 BTKMino2.297[10]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Seeding and Culture B 2. PROTAC Treatment (Dose-Response and Time-Course) A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation for SDS-PAGE D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to PVDF Membrane F->G H 8. Immunoblotting (Primary and Secondary Antibodies) G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry and Normalization) I->J

Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.

Experimental Protocol: Western Blot for PROTAC-mediated Protein Degradation

This protocol outlines the steps for treating a chosen cell line with an (S,R,S)-AHPC-based PROTAC and subsequently analyzing the degradation of the target protein via Western blot.

Materials
  • Cell Line: A cell line endogenously expressing the target protein of interest.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • (S,R,S)-AHPC-based PROTAC: Dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Vehicle Control: DMSO.

  • Proteasome Inhibitor (Optional Control): MG132 (dissolved in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE Gels and Electrophoresis Apparatus

  • PVDF or Nitrocellulose Membranes and Transfer Apparatus

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody: Specific for the target protein.

  • Loading Control Primary Antibody: e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin.

  • HRP-conjugated Secondary Antibody: Specific for the host species of the primary antibodies.

  • Enhanced Chemiluminescence (ECL) Substrate

  • Imaging System for Chemiluminescence Detection

Procedure

1. Cell Seeding and Culture a. Plate the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. b. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]

2. PROTAC Treatment a. Prepare serial dilutions of the (S,R,S)-AHPC-based PROTAC in fresh cell culture medium from the stock solution. A typical concentration range for a dose-response experiment is 0.1 nM to 10 µM.[8] b. Include a vehicle control (DMSO) at a final concentration that does not exceed 0.1%.[5] c. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).[3] d. (Optional) For a proteasome inhibitor control, pre-treat cells with MG132 (10-20 µM) for 1-2 hours before adding the PROTAC.[3][11] e. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or controls. f. Incubate the cells for the desired time period (e.g., 16-24 hours).[3]

3. Cell Lysis and Protein Extraction a. After incubation, place the culture plates on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).[3] d. Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes. e. Incubate the lysates on ice for 30 minutes, with brief vortexing every 10 minutes.[3] f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3] g. Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.

4. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5]

5. Sample Preparation for SDS-PAGE a. Normalize the protein concentration of all samples by diluting with lysis buffer. b. Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x.[3] c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

6. SDS-PAGE a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[3] b. Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.

7. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12] b. Confirm successful transfer by staining the membrane with Ponceau S solution.[3]

8. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5] b. Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer as per the manufacturer's recommendation. This is typically done overnight at 4°C with gentle agitation.[3] c. Wash the membrane three times for 10 minutes each with TBST.[5] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5] e. Wash the membrane three times for 10 minutes each with TBST.[5] f. For the loading control, the membrane can be stripped and re-probed with the loading control primary antibody, followed by the corresponding secondary antibody, or a co-incubation approach can be used if the primary antibodies are from different species.

9. Signal Detection a. Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.[3] b. Capture the chemiluminescent signal using an imaging system.[3]

10. Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ).[3] b. Normalize the intensity of the target protein band to the corresponding loading control band for each lane. c. Calculate the percentage of remaining protein relative to the vehicle-treated control. d. For dose-response experiments, plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]

Troubleshooting and Considerations

  • Ubiquitin Smear: The detection of ubiquitinated proteins can sometimes result in a smear on the Western blot.[11] This is because the target protein will have a heterogeneous population of ubiquitin chains of varying lengths. To specifically detect the unmodified target protein, ensure the primary antibody recognizes an epitope that is not obscured by ubiquitination.

  • Antibody Selection: Use a primary antibody that has been validated for Western blotting and is known to be specific for the target protein.[13]

  • Protease and Phosphatase Inhibitors: It is crucial to add fresh protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation during sample preparation.[14]

  • Loading Controls: The use of a reliable loading control is essential for accurate quantification and to ensure equal protein loading across all lanes.[15]

  • Hook Effect: At very high concentrations, some PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex.[16] Therefore, a wide range of PROTAC concentrations should be tested.

References

Application Notes and Protocols: Solubility of (S,R,S)-AHPC TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][] Specifically, (S,R,S)-AHPC functions as a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] As the trifluoroacetic acid (TFA) salt, (S,R,S)-AHPC TFA is often used in chemical synthesis and biological screening. Understanding its solubility in common organic solvents is paramount for accurate compound handling, experimental design, and data interpretation in drug discovery and development.

These application notes provide a summary of the available solubility data for different forms of (S,R,S)-AHPC and a detailed protocol for determining the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents.

Data Presentation: Solubility of (S,R,S)-AHPC Forms

Compound FormSolventSolubilityConcentration (mM)Notes
(S,R,S)-AHPC (Free Base)DMSO86 mg/mL199.73Moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended.[4]
(S,R,S)-AHPC monohydrochlorideDMSO125 mg/mL267.65Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility.[1]
(S,R,S)-AHPC monohydrochlorideWater100 mg/mL214.12Ultrasonic assistance may be needed.[1]

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent. The method is based on the "excess solid" or shake-flask method, which is a common and reliable technique.[5]

Materials:

  • This compound

  • Anhydrous DMSO

  • Other organic solvents (e.g., ethanol, methanol, acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Calibrated micropipettes

  • Glass vials with screw caps

Procedure:

  • Preparation of Stock Solutions for Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration that is fully dissolved.

    • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Weigh out an excess amount of this compound (e.g., 5-10 mg) into a glass vial.

    • Add a specific volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant, ensuring that no solid particles are transferred.

    • Dilute the supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC under the same conditions as the standards.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the original concentration in the undissolved sample by multiplying by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

signaling_pathway cluster_protac PROTAC Complex cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) VHL VHL E3 Ligase PROTAC->VHL (S,R,S)-AHPC binds Target Target Protein PROTAC->Target Target ligand binds Ub_Target Polyubiquitinated Target Protein VHL->Ub_Target Catalyzes ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Hypothetical signaling pathway of a PROTAC utilizing (S,R,S)-AHPC.

References

Designing a Novel PROTAC: Application Notes for the Synthesis and Evaluation of an (S,R,S)-AHPC-Based Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[2][5]

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of a PROTAC utilizing the potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (amino-hydroxy-phenyl-cyclohexyl).[2][6] The protocols outlined herein will guide researchers through the critical steps of PROTAC development, from chemical synthesis to cellular characterization.

PROTAC Mechanism of Action

The catalytic cycle of a PROTAC begins with the formation of a ternary complex, a crucial step for subsequent ubiquitination and degradation. The linker's length and composition are critical for optimal ternary complex formation.[4]

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Design and Synthesis of an (S,R,S)-AHPC-Based PROTAC

The rational design of a PROTAC involves selecting an appropriate POI ligand and a suitable linker to connect it to the (S,R,S)-AHPC warhead. The linker's properties, such as length and hydrophilicity, significantly impact the PROTAC's efficacy.[4] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[4] For this protocol, we will focus on a generic amide coupling strategy, a common method for PROTAC synthesis.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand with Amine Handle Coupling Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Coupling AHPC_Linker (S,R,S)-AHPC-Linker-COOH AHPC_Linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Evaluation_Workflow cluster_evaluation PROTAC Evaluation Ternary_Complex Ternary Complex Formation (TR-FRET) Degradation_Assay Target Degradation (Western Blot) Ternary_Complex->Degradation_Assay Viability_Assay Cell Viability (MTT / CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Viability_Assay->Data_Analysis

References

Application Notes and Protocols for (S,R,S)-AHPC TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC, also known as VH032-NH2, is a potent and widely used VHL (von Hippel-Lindau) E3 ubiquitin ligase ligand. It serves as a crucial component in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents that mediate the degradation of specific target proteins. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The trifluoroacetate (TFA) salt of (S,R,S)-AHPC is a common form used in research.

These application notes provide detailed experimental protocols for utilizing (S,R,S)-AHPC TFA in the context of a PROTAC to induce and quantify target protein degradation in a cell culture setting. The methodologies described herein are fundamental for characterizing the efficacy and cellular effects of newly developed PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC molecule consists of a ligand that binds to the target protein of interest (POI), a linker, and a ligand, such as (S,R,S)-AHPC, that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is frequently utilized in PROTAC design. The PROTAC facilitates the formation of a ternary complex between the POI and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to act catalytically, enabling the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC ((S,R,S)-AHPC based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions (PROTAC, Controls, DMSO) Seed_Cells Seed Cells in Multi-well Plates Prep_Reagents->Seed_Cells Treat_Cells Treat Cells with PROTAC (Dose-response & Time-course) Seed_Cells->Treat_Cells WB_Assay Western Blotting (Protein Degradation) Treat_Cells->WB_Assay CV_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Treat_Cells->CV_Assay WB_Analysis Densitometry Analysis (Calculate DC50 & Dmax) WB_Assay->WB_Analysis CV_Analysis Luminescence Reading (Calculate IC50) CV_Assay->CV_Analysis

Application of (S,R,S)-AHPC TFA in degrading a specific protein (e.g., BRD4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S,R,S)-AHPC TFA, a PROTAC (Proteolysis Targeting Chimera), to induce the degradation of the BRD4 protein. This document outlines the mechanism of action, experimental protocols, and data analysis for researchers in oncology, epigenetics, and drug discovery.

This compound is a heterobifunctional molecule designed to specifically target the Bromodomain and Extra-Terminal (BET) family protein BRD4 for degradation. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the (S,R,S)-AHPC scaffold, connected via a linker to a ligand that binds to the bromodomains of BRD4.[1] This targeted degradation approach offers a potent and sustained method for downregulating BRD4 protein levels, providing a powerful tool for studying its biological functions and for potential therapeutic development.[2]

Mechanism of Action

The degradation of BRD4 by this compound is a catalytic process initiated by the formation of a ternary complex between the PROTAC molecule, the BRD4 protein, and the VHL E3 ubiquitin ligase.[2][3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2][3]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound (PROTAC) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Ub Ubiquitin Ternary_Complex BRD4-(S,R,S)-AHPC TFA-VHL Ub->Ternary_Complex Polyubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Poly_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Poly_BRD4 Induces Poly_BRD4->Proteasome Targeted for Degradation

Caption: Mechanism of this compound-mediated BRD4 degradation.

Quantitative Data Summary

The efficacy of a BRD4-degrading PROTAC utilizing (S,R,S)-AHPC can be quantified by determining its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for BRD4 degradation in MDA-MB-231 cells after an 8-hour treatment, based on similar VHL-recruiting BRD4 degraders.[4]

Compound IDLinker LengthDC50 (nM)Dmax (%)
Compound 27Short97.188
Compound 33Medium89.978
Compound 34Long60.0>90

Note: Data is representative and derived from studies on VHL-based BRD4 PROTACs with varying linkers.[4] Actual values for a specific this compound construct may vary.

Experimental Protocols

I. Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating cells with this compound.

start Start cell_culture Culture Cells (e.g., MDA-MB-231) to 70-80% confluency start->cell_culture harvest Harvest Cells (Trypsinization) cell_culture->harvest count_seed Count and Seed Cells in multi-well plates harvest->count_seed adhere Allow Cells to Adhere (24 hours) count_seed->adhere prepare_protac Prepare Serial Dilutions of this compound adhere->prepare_protac treat Treat Cells with PROTAC and Vehicle Control adhere->treat prepare_protac->treat incubate Incubate for Desired Time (e.g., 4, 8, 16, 24h) treat->incubate end Proceed to Downstream Analysis incubate->end

Caption: General workflow for cell culture and treatment.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, RS4;11)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[3]

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Multi-well plates (e.g., 6-well, 12-well, or 96-well)

Procedure:

  • Cell Culture: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[3]

  • Harvesting: When cells reach 70-80% confluency, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete growth medium.[3]

  • Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Seed the cells into appropriate multi-well plates at a predetermined density and allow them to adhere for 24 hours.[3]

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the cells and replace it with the medium containing the PROTAC. Include a vehicle control (e.g., DMSO) at the same final concentration.[3]

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[3]

II. Western Blot Analysis for BRD4 Degradation

This protocol assesses the extent of BRD4 protein degradation following treatment.[5]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[2]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[2]

    • Incubate with primary anti-BRD4 antibody and loading control antibody overnight at 4°C.[2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.[5]

  • Analysis: Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.[4]

III. Cell Viability Assay (MTT Assay)

This assay determines the effect of BRD4 degradation on cell proliferation and viability.[7]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)[7]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in Protocol I.[7]

  • MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[7]

Downstream Signaling and Functional Consequences

Degradation of BRD4 is expected to downregulate the expression of its target genes, such as MYC, which can lead to cell cycle arrest and apoptosis in sensitive cancer cell lines.[5][8] The functional consequences of BRD4 degradation can be further investigated by analyzing changes in gene expression (e.g., via RT-qPCR or RNA-seq) and assessing cellular phenotypes such as apoptosis (e.g., via Annexin V staining).

PROTAC This compound BRD4_Degradation BRD4 Degradation PROTAC->BRD4_Degradation MYC_Down MYC Downregulation BRD4_Degradation->MYC_Down Leads to Cell_Cycle Cell Cycle Arrest MYC_Down->Cell_Cycle Apoptosis Apoptosis MYC_Down->Apoptosis

Caption: Downstream effects of BRD4 degradation.

Troubleshooting

  • Incomplete Degradation: This may be due to the "hook effect" at high PROTAC concentrations, where binary complexes are favored over the productive ternary complex. A full dose-response curve with a wider range of concentrations is recommended.[9]

  • High Cytotoxicity: While on-target degradation of BRD4 can induce apoptosis, excessive toxicity may indicate off-target effects. Perform cell viability assays in parallel with degradation experiments.[9]

  • No Degradation: Confirm the expression of VHL in the cell line of choice. The absence of the E3 ligase will prevent PROTAC-mediated degradation. Also, confirm proteasome activity by co-treatment with a proteasome inhibitor like MG132, which should rescue BRD4 from degradation.[4][5]

References

In vitro and in vivo applications of (S,R,S)-AHPC TFA based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] This technology offers a powerful approach to target proteins previously considered "undruggable."[1] A key component of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. One such ligand is (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine), which binds to the von Hippel-Lindau (VHL) E3 ligase. This document provides detailed application notes and protocols for the in vitro and in vivo use of (S,R,S)-AHPC TFA based PROTACs, with a focus on the well-characterized BET (Bromodomain and Extra-Terminal) protein degrader, ARV-771.

Mechanism of Action

(S,R,S)-AHPC based PROTACs are heterobifunctional molecules. One end of the molecule contains a "warhead" that binds to the protein of interest (POI), while the other end incorporates the (S,R,S)-AHPC moiety to recruit the VHL E3 ligase. A flexible linker connects these two components. This tripartite association forms a ternary complex (POI-PROTAC-VHL), which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC based PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Mechanism of (S,R,S)-AHPC based PROTACs.

In Vitro Applications and Protocols

Cell Viability Assays (MTT/MTS)

Application: To determine the cytotoxic or anti-proliferative effects of (S,R,S)-AHPC based PROTACs on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT/MTS Addition:

    • For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3] Then, add 150 µL of MTT solvent (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[4]

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PROTAC Cell Line Assay IC50 Reference
ARV-77122Rv1 (Prostate Cancer)Proliferation<1 nM[5]
ARV-771VCaP (Prostate Cancer)Proliferation<1 nM[5]
ARV-771LnCaP95 (Prostate Cancer)Proliferation<1 nM[5]
Western Blot for Protein Degradation

Application: To quantify the degradation of the target protein following treatment with an (S,R,S)-AHPC based PROTAC.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC Cell Line Target Protein DC50 Reference
ARV-77122Rv1 (Prostate Cancer)BRD2/3/4<5 nM[6]
ARV-771VCaP (Prostate Cancer)BRD2/3/4<5 nM[7]
ARV-771LnCaP95 (Prostate Cancer)BRD2/3/4<5 nM[7]
Immunoprecipitation for Ternary Complex Formation

Application: To provide evidence of the formation of the POI-PROTAC-E3 ligase ternary complex.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complex.

  • Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI, the E3 ligase, and other components of the complex.

In Vivo Applications and Protocols

Xenograft Mouse Model for Efficacy Studies

Application: To evaluate the anti-tumor efficacy of (S,R,S)-AHPC based PROTACs in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[8]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[9] Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the PROTAC compound via a suitable route (e.g., intraperitoneal, subcutaneous, or oral) at a predetermined dose and schedule. The vehicle control should be administered to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blotting for target protein degradation) and histological analysis.

PROTAC Xenograft Model Dosing Outcome Reference
ARV-77122Rv1 (Prostate Cancer)30 mg/kg/day, s.c.Tumor regression[6]
ARV-771VCaP (Prostate Cancer)10 mg/kg/day, s.c.Tumor growth inhibition[5]
Pharmacokinetic (PK) Studies

Application: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of (S,R,S)-AHPC based PROTACs.

Protocol:

  • Animal Dosing: Administer the PROTAC compound to mice or rats via intravenous (IV) and oral (PO) routes at specific doses.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

PROTAC Species Route Key PK Parameter Reference
ARV-110RatIV (2 mg/kg)CL: 413.6 ± 31.7 mL/h/kg[11]
ARV-110RatPO (5 mg/kg)Bioavailability: 23.83%[11]
ARV-110MousePO (5 mg/kg)Bioavailability: 37.89%[11]

Signaling Pathways and Visualizations

Degradation of BET proteins, particularly BRD4, by (S,R,S)-AHPC based PROTACs like ARV-771 has profound effects on downstream signaling pathways, leading to anti-cancer activity.

Downregulation of c-MYC and Induction of Apoptosis

BRD4 is a key transcriptional coactivator of the oncogene c-MYC. Degradation of BRD4 leads to the downregulation of c-MYC expression. Reduced c-MYC levels, in turn, affect the expression of BCL-2 family proteins, leading to an increase in pro-apoptotic proteins (e.g., BIM) and a decrease in anti-apoptotic proteins (e.g., BCL-2, BCL-xL).[2] This shift in the balance of BCL-2 family members promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and inducing apoptosis.

ARV771 ARV-771 ((S,R,S)-AHPC based PROTAC) BRD4 BRD4 ARV771->BRD4 Degradation cMYC c-MYC BRD4->cMYC Transcriptional Activation BCL2_family BCL-2 Family Proteins cMYC->BCL2_family Regulation Mitochondria Mitochondria BCL2_family->Mitochondria Inhibition of Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

ARV-771 induced apoptosis pathway.
Attenuation of Androgen Receptor (AR) Signaling

In prostate cancer, BET proteins are critical for the transcriptional activity of the androgen receptor (AR), including constitutively active AR splice variants (e.g., AR-V7) that drive resistance to therapy.[5] Degradation of BRD4 by ARV-771 disrupts the AR transcriptional program, leading to the downregulation of AR target genes and a reduction in both full-length AR and AR-V7 mRNA levels.[4] This dual effect on AR signaling contributes to the potent anti-tumor activity of ARV-771 in castration-resistant prostate cancer models.

ARV771 ARV-771 ((S,R,S)-AHPC based PROTAC) BRD4 BRD4 ARV771->BRD4 Degradation Prostate_Cancer_Growth Prostate Cancer Cell Growth and Survival ARV771->Prostate_Cancer_Growth Inhibition AR Androgen Receptor (AR) & AR-V7 BRD4->AR Co-activation of Transcription AR_target_genes AR Target Genes AR->AR_target_genes Transcriptional Activation AR_target_genes->Prostate_Cancer_Growth Promotion

ARV-771 attenuation of AR signaling.

Conclusion

This compound based PROTACs represent a powerful and versatile tool for targeted protein degradation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these molecules in both in vitro and in vivo settings. The ability of these PROTACs to potently and selectively degrade key oncogenic drivers like BET proteins highlights their significant therapeutic potential in oncology and beyond. Further research and development in this area will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC Using (S,R,S)-AHPC TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC moiety as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] This technology offers a powerful alternative to traditional small-molecule inhibitors, with the potential to target proteins previously considered "undruggable".[2]

The synthesis of a PROTAC is a multi-step process that involves the strategic connection of a ligand for a protein of interest (POI), a linker, and an E3 ligase ligand.[3] In this guide, we will focus on the incorporation of the (S,R,S)-AHPC scaffold, a high-affinity VHL ligand.[1][4] The protocols provided herein are intended to serve as a comprehensive resource for researchers in drug discovery and chemical biology.

PROTAC Mechanism of Action

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.[2][4] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start (S,R,S)-AHPC TFA Salt Step1 Step 1: Couple (S,R,S)-AHPC to Bifunctional Linker Start->Step1 Intermediate AHPC-Linker Intermediate Step1->Intermediate Step2 Step 2: Couple AHPC-Linker to POI Ligand Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification and Characterization Final_PROTAC->Purification

References

Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to tag the POI for destruction.[2] A common and effective E3 ligase recruited in PROTAC design is the von Hippel-Lindau (VHL) protein. The (S,R,S)-AHPC moiety, also known as VH032-NH2, is a well-established, high-affinity ligand for VHL and serves as a crucial component in many VHL-recruiting PROTACs.[3]

Due to their unique tripartite structure (POI ligand, linker, E3 ligase ligand), PROTACs are often large molecules with molecular weights frequently exceeding 800 Da.[4] This places them "beyond the Rule of Five" (bRo5) chemical space, presenting significant challenges for cell permeability—a critical prerequisite for therapeutic efficacy.[4][5] Therefore, accurately assessing the ability of (S,R,S)-AHPC TFA-containing PROTACs to cross the cell membrane is a fundamental step in their development.

These application notes provide an overview and detailed protocols for key assays used to evaluate the cell permeability of these specific PROTACs, including the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive assessment of both passive and active transport mechanisms.

General PROTAC Mechanism of Action

PROTACs function catalytically within the cell to eliminate target proteins. The process begins with the PROTAC permeating the cell membrane to access its intracellular targets. Once inside, it facilitates the formation of a ternary complex between the target protein and an E3 ligase (in this case, VHL), leading to ubiquitination of the target and its subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC based) PROTAC->p1 POI Protein of Interest (POI) POI->p1 VHL VHL E3 Ligase Complex Ternary POI-PROTAC-VHL Ternary Complex VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI 2. Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome 3. Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded POI (Peptides) Proteasome->Degradation 4. Degradation p1->Ternary 1. Ternary Complex Formation

Caption: General mechanism of (S,R,S)-AHPC based PROTACs.

Permeability Assay Selection Workflow

Choosing the right permeability assay depends on the stage of drug discovery and the specific questions being asked. PAMPA is a high-throughput, low-cost assay ideal for early-stage screening of passive permeability. The Caco-2 assay is more complex and resource-intensive but provides more biologically relevant data, including information on active transport and efflux, making it suitable for lead optimization.

Assay_Workflow cluster_0 Early Discovery / High-Throughput Screening cluster_1 Lead Optimization / Mechanistic Studies Start Synthesized PROTAC Library PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Rank Rank compounds by Permeability Coefficient (Pe) PAMPA->Rank Caco2 Caco-2 Bidirectional Assay (Passive + Active Transport) Rank->Caco2 Select Hits Analysis Calculate Papp (A-B), Papp (B-A) and Efflux Ratio Caco2->Analysis Efflux Efflux Substrate? Analysis->Efflux Good Good Permeability, Low Efflux Efflux->Good No Bad Poor Permeability or High Efflux Efflux->Bad Yes

Caption: Workflow for selecting and applying cell permeability assays.

Data Presentation: Permeability of VHL-based PROTACs

The cell permeability of PROTACs is highly sensitive to physicochemical properties, including the composition of the linker and the ligands for the POI and E3 ligase.[4][6] The following tables summarize representative permeability data for various VHL-recruiting PROTACs from published studies. This data illustrates the typical range of permeability values observed for this class of molecules.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for VHL-based PROTACs This assay primarily measures passive diffusion.

PROTAC ExampleLinker TypePermeability (Pₑ) (x 10⁻⁶ cm/s)Permeability ClassReference
PROTAC 7 (MZ series)PEG-based0.6Low-Modest[4]
PROTAC 9 (MZ series)PEG-based0.006Very Low[4]
PROTAC 4Phenylacetamide0.26Low[4]
PROTAC 17 (AT series)PEG-based<0.000065Very Low[4]
PROTAC 19Adamantyl2.3Modest[6]

Permeability Classification: High (>5), Modest (1-5), Low (<1). Note that PROTACs rarely achieve high permeability in PAMPA assays.[6]

Table 2: Caco-2 Bidirectional Permeability Data for VHL-based PROTACs This assay measures both passive diffusion and active transport, allowing for the determination of an efflux ratio.

PROTAC ExampleApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class (A→B)Reference
A→B (Apical to Basolateral) B→A (Basolateral to Apical) (Papp B→A / Papp A→B)
PROTAC 20b0.350.240.7Low
PROTAC 20dBLQ8.6>12Low (Efflux Substrate)

BLQ = Below Limit of Quantification. An efflux ratio >2 is a strong indicator that the compound is a substrate of an efflux transporter (e.g., P-gp).[7]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing the passive permeability of this compound-containing PROTACs. PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeation.[8][9]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 μm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds (e.g., high permeability: antipyrine; low permeability: atenolol)

  • DMSO (for stock solutions)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of test PROTACs and controls in DMSO.

    • Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100-200 μM. The final DMSO concentration should be ≤1% to avoid affecting the membrane.

  • Membrane Coating:

    • Carefully apply 5 μL of the phospholipid solution to the filter surface of each well in the 96-well filter plate.

    • Allow the membrane to impregnate for at least 5 minutes. Avoid touching the membrane.

  • Assay Setup:

    • Add 200 μL of fresh PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter plate makes contact with the buffer in the acceptor plate.

    • Add 180 μL of the diluted compound solutions to the corresponding wells of the filter plate (donor compartment).

  • Incubation:

    • Cover the plate assembly with a lid to minimize evaporation.

    • Incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation (~50 rpm).[9][10]

  • Sample Analysis:

    • After incubation, carefully separate the filter and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS).

  • Data Calculation:

    • Calculate the effective permeability coefficient (Pₑ) in cm/s using the following equation: Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) Where:

      • V_D = Volume of donor well (cm³)

      • V_A = Volume of acceptor well (cm³)

      • A = Filter area (cm²)

      • t = Incubation time (s)

      • [C_A(t)] = Compound concentration in acceptor well at time t

      • [C_eq] = Equilibrium concentration, calculated as ([C_D(t)]V_D + [C_A(t)]V_A) / (V_D + V_A)

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters, thus modeling human intestinal absorption.[8][11] It provides data on both passive and active transport.

Materials:

  • Caco-2 cells

  • 24-well Transwell™ plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test PROTACs and control compounds (e.g., propranolol, atenolol, talinolol for efflux)

  • Lucifer Yellow dye for monolayer integrity testing

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density.

    • Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[7]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[12]

    • Alternatively, perform a Lucifer Yellow rejection test. Permeability of Lucifer Yellow should be low (<100 nm/s).

  • Compound Preparation:

    • Prepare dosing solutions of the test PROTACs (typically at 1-10 μM) in transport buffer.[13]

    • Note for PROTACs: Due to potential low solubility and non-specific binding, it may be necessary to add a low concentration of bovine serum albumin (BSA, e.g., 0.25-1%) to the basolateral (receiver) compartment buffer to improve recovery.[13]

  • Permeability Measurement (A→B and B→A):

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • For Apical to Basolateral (A→B) transport:

      • Add the compound dosing solution to the apical (donor) compartment (e.g., 0.4 mL).

      • Add fresh transport buffer (with BSA if used) to the basolateral (receiver) compartment (e.g., 1.2 mL).

    • For Basolateral to Apical (B→A) transport:

      • Add the compound dosing solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (~50 rpm).

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

    • At the end of the experiment, take a sample from the donor compartment.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)

      • A = Surface area of the monolayer (cm²)

      • C₀ = Initial concentration in the donor compartment (mol/cm³)

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)

References

Troubleshooting & Optimization

Technical Support Center: (S,R,S)-AHPC TFA In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with (S,R,S)-AHPC TFA for in vivo experiments. The following information is intended to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the formulation of this compound for in vivo studies.

Q1: Why is my this compound difficult to dissolve for in vivo studies?

A1: (S,R,S)-AHPC is a VHL ligand used in PROTAC technology.[1][2] Like many small molecules developed for targeted protein degradation, it possesses a complex, largely hydrophobic structure, which can lead to poor solubility in aqueous solutions such as saline or phosphate-buffered saline (PBS).[3][4] While the trifluoroacetic acid (TFA) salt form can improve solubility in some cases, it is often insufficient for achieving the desired concentrations for in vivo dosing without a proper formulation strategy.[5] The inherent hydrophobicity of the parent molecule is the primary driver of these solubility challenges.[4]

Q2: What is a recommended starting solvent for dissolving this compound?

A2: For initial solubilization, a strong organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent starting point, as (S,R,S)-AHPC and its derivatives show high solubility in it.[2][6][7] The general procedure is to first create a concentrated stock solution in 100% DMSO, which can then be diluted into a more complex vehicle for in vivo administration.[8]

Table 1: Solubility of (S,R,S)-AHPC Derivatives in Common Organic Solvents

CompoundSolventSolubilityNotes
(S,R,S)-AHPCDMSO86 mg/mL (199.73 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
(S,R,S)-AHPC monohydrochlorideDMSO125 mg/mL (267.65 mM)Ultrasonic treatment may be needed.[7]
(S,R,S)-AHPC monohydrochlorideH₂O100 mg/mL (214.12 mM)Ultrasonic treatment is recommended.[7]
(S,R,S)-AHPC-BocDMSO100 mg/mL (188.44 mM)Ultrasonic treatment may be needed.[6]

Q3: My compound precipitates when I dilute the DMSO stock into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" and occurs when the hydrophobic compound is no longer soluble as the percentage of the organic solvent decreases. To prevent this, you must use a co-solvent system or other formulation strategies designed to keep the compound in solution.[9][10] The order of mixing is critical; always dissolve the compound completely in the organic solvent (e.g., DMSO) first, before slowly adding other vehicle components.[10]

Below is a troubleshooting workflow to address precipitation issues.

G start Formulation appears cloudy or precipitates check_protocol Step 1: Review Protocol - Correct solvent ratios? - Correct order of addition? - Freshly prepared? start->check_protocol Identify Potential Cause optimize_formulation Step 2: Optimize Formulation - Lower compound concentration? - Adjust vehicle components? check_protocol->optimize_formulation If protocol is correct success Clear, stable solution achieved check_protocol->success If issue is resolved alt_strategy Step 3: Consider Alternative Strategies - Use of surfactants (e.g., Tween 80)? - Use of cyclodextrins (e.g., SBE-β-CD)? - Nanosuspension? optimize_formulation->alt_strategy If precipitation persists optimize_formulation->success If issue is resolved alt_strategy->success Leads to

Caption: A flowchart for troubleshooting this compound solubility issues.

Q4: What are some recommended vehicle formulations for in vivo administration of poorly soluble compounds like this compound?

A4: For in vivo studies, especially with intravenous, intraperitoneal, or oral administration, multi-component co-solvent systems are frequently used. These vehicles are designed to maintain the solubility and stability of hydrophobic compounds in a physiologically compatible medium.[9][11][12]

Table 2: Common Co-Solvent Formulations for In Vivo Studies of Poorly Soluble Compounds

Formulation Composition (% v/v)Preparation NotesSuitable Administration Routes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Dissolve compound in DMSO first. Add PEG300, then Tween-80. Finally, add saline dropwise while vortexing.[6]Intraperitoneal (IP), Oral (PO)
10% DMSO, 90% Corn Oil Dissolve compound in DMSO. Add corn oil and sonicate or vortex to form a uniform suspension/solution.Subcutaneous (SC), Oral (PO)
10% DMSO, 90% (20% SBE-β-CD in Saline) Dissolve compound in DMSO. Separately, prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Add the DMSO stock to the cyclodextrin solution.[6]Intravenous (IV), Intraperitoneal (IP)
5-10% DMSO, 90-95% PBS (pH 7.4) Only suitable for lower concentrations. Add DMSO stock to PBS very slowly while vortexing vigorously.In vitro, potentially IV if final DMSO % is low and concentration is not high.

Q5: What is the underlying mechanism of (S,R,S)-AHPC?

A5: (S,R,S)-AHPC is a ligand that binds to the von Hippel-Lindau (VHL) protein, which is a component of an E3 ubiquitin ligase complex.[1][6][7] It is a crucial building block for creating Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[13]

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 AHPC (S,R,S)-AHPC (VHL Ligand) Linker Linker AHPC->Linker VHL VHL E3 Ligase AHPC->VHL Binds TargetLigand Target Ligand Linker->TargetLigand TargetProtein Target Protein TargetLigand->TargetProtein Binds VHL->TargetProtein Forms Ternary Complex Proteasome Proteasome TargetProtein->Proteasome Recruitment Ub Ubiquitin (Ub) Ub->TargetProtein Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action utilizing (S,R,S)-AHPC as a VHL ligand.

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and improving the solubility of this compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Assessment

This protocol is the gold standard for determining the equilibrium solubility of a compound in a specific vehicle.[14]

Materials:

  • This compound powder

  • Selected vehicle (e.g., PBS, saline, co-solvent mixture)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm filters (ensure filter material does not bind the compound)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[15]

  • Add a known volume of the test vehicle to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[14]

  • After incubation, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.[16]

  • Quantify the concentration of the dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC).

  • The resulting concentration is the thermodynamic solubility of the compound in that vehicle.

G step1 1. Add excess compound to vehicle in vial step2 2. Seal and agitate (24-48h at constant temp) step1->step2 step3 3. Separate solid/liquid (Centrifuge/Filter) step2->step3 step4 4. Collect supernatant step3->step4 step5 5. Quantify concentration (e.g., HPLC) step4->step5 result Thermodynamic Solubility step5->result

Caption: An experimental workflow for the shake-flask solubility assessment method.

Protocol 2: Preparation of a Co-Solvent Vehicle for In Vivo Dosing

This protocol details the preparation of a common co-solvent formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) for a target concentration of 2 mg/mL.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate Required Volumes: For a final volume of 10 mL, you will need:

    • DMSO: 1 mL

    • PEG300: 4 mL

    • Tween-80: 0.5 mL

    • Saline: 4.5 mL

    • This compound: 20 mg

  • Initial Dissolution: Weigh 20 mg of this compound into a sterile conical tube. Add the 1 mL of DMSO. Vortex vigorously until the compound is completely dissolved. The solution must be perfectly clear.

  • Add Co-solvents: To the DMSO solution, add 4 mL of PEG300. Vortex to mix thoroughly. Then, add 0.5 mL of Tween-80 and vortex again until the solution is homogeneous.

  • Add Aqueous Component: This is the most critical step. Add the 4.5 mL of saline to the organic mixture slowly and dropwise while continuously vortexing. Rapid addition can cause the compound to precipitate.[10]

  • Final Inspection: Once all the saline has been added, the final formulation should be a clear, slightly viscous solution. Visually inspect for any signs of precipitation.

  • Administration: Use the formulation as soon as possible after preparation. If storage is necessary, keep it at room temperature or 4°C for a short period, but always check for precipitation before use.

References

Troubleshooting failed protein degradation with (S,R,S)-AHPC TFA PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving (S,R,S)-AHPC TFA Proteolysis Targeting Chimeras (PROTACs). Here, you will find answers to frequently asked questions and detailed guides to navigate common challenges encountered during the use of these VHL-recruiting PROTACs for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an this compound PROTAC?

This compound PROTACs are heterobifunctional molecules designed to hijack the body's own cellular waste disposal system to eliminate a specific protein of interest (POI).[1][2][3] They consist of three key components: a ligand that binds to the POI, a linker, and an (S,R,S)-AHPC moiety that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] By simultaneously binding to both the POI and the VHL E3 ligase, the PROTAC forms a ternary complex.[1][2] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.[1][2][5][6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3][6]

Q2: My this compound PROTAC is not causing degradation of my target protein. What are the initial troubleshooting steps?

When you observe a lack of protein degradation, a systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:

  • Compound Integrity and Cellular Uptake:

    • Verification: Confirm the chemical structure, purity, and stability of your PROTAC stock solution.

    • Cell Permeability: Assess whether the PROTAC is able to efficiently cross the cell membrane. PROTACs are often large molecules that may have poor cell permeability.

  • Target Engagement:

    • Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and the VHL E3 ligase.

    • Ternary Complex Formation: Successful degradation is contingent on the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase.

  • Cellular Machinery:

    • VHL Expression: Ensure that the cell line you are using expresses sufficient levels of the VHL E3 ligase.

    • Proteasome Function: Confirm that the proteasome is active and not inhibited by other experimental conditions.

Q3: I am observing incomplete degradation of my target protein. How can I improve the degradation efficiency (Dmax)?

Incomplete degradation can be attributed to several factors:

  • Suboptimal Linker: The length and composition of the linker are critical for the formation of a productive ternary complex. A linker that is too short or too long can lead to inefficient ubiquitination.

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the functional ternary complex.[1] This results in a bell-shaped dose-response curve.

  • Rapid Protein Synthesis: The rate of synthesis of the target protein may be outpacing the rate of degradation.

To improve Dmax, consider titrating the PROTAC concentration to avoid the "hook effect" and optimizing the treatment duration. If the issue persists, exploring PROTACs with different linker lengths or compositions may be necessary.

Q4: How do I interpret DC50 and Dmax values for my PROTAC?

DC50 and Dmax are two key parameters used to quantify the efficacy of a PROTAC:

  • DC50 (Half-maximal Degradation Concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein.[5][6] A lower DC50 value indicates a more potent PROTAC.

  • Dmax (Maximum Degradation): This represents the maximum percentage of the target protein that is degraded by the PROTAC.[6] A higher Dmax value indicates a more efficacious PROTAC.

Both parameters are crucial for evaluating PROTAC performance. A potent PROTAC will have a low DC50 value, and an efficacious one will have a high Dmax.

Troubleshooting Guides

Problem 1: No Protein Degradation Observed
Possible Cause Suggested Solution
Poor Compound Solubility/Stability Verify the solubility of the PROTAC in your cell culture medium. Ensure the compound has not precipitated. Prepare fresh dilutions from a stock solution for each experiment.
Low Cell Permeability Perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm intracellular target engagement. If permeability is low, consider structural modifications to the PROTAC to improve its physicochemical properties.
Inefficient Ternary Complex Formation Conduct a co-immunoprecipitation (Co-IP) experiment to verify the formation of the POI-PROTAC-VHL ternary complex. If no complex is formed, the linker length or composition may need to be optimized.
Low VHL E3 Ligase Expression Confirm VHL protein levels in your cell line by Western blot. If expression is low, consider using a different cell line with higher VHL expression.
Inactive Proteasome Include a positive control known to be degraded by the proteasome. If the positive control is also not degraded, there may be an issue with proteasome function in your cells.
Incorrect (S,R,S)-AHPC Stereochemistry The stereochemistry of the AHPC moiety is critical for VHL binding. Ensure that the correct (S,R,S) isomer was used in the synthesis of the PROTAC. An inactive epimer can be used as a negative control.
Problem 2: Incomplete Protein Degradation (Low Dmax)
Possible Cause Suggested Solution
Suboptimal Linker Length/Composition Synthesize and test a small library of PROTACs with varying linker lengths and compositions to identify a more optimal linker for productive ternary complex formation.
"Hook Effect" Perform a dose-response experiment with a wide range of PROTAC concentrations, including lower concentrations, to identify the optimal degradation window and avoid concentrations that lead to the formation of binary complexes.
Rapid Target Protein Synthesis Measure the half-life of your target protein. If it has a very short half-life, the rate of synthesis may be competing with the rate of degradation. Consider co-treatment with an inhibitor of protein synthesis (e.g., cycloheximide) as a control experiment.
Deubiquitinase (DUB) Activity High activity of deubiquitinating enzymes can counteract the ubiquitination of the target protein. Co-treatment with a broad-spectrum DUB inhibitor can be used to investigate this possibility.

Quantitative Data Summary

The following tables provide a summary of reported DC50 and Dmax values for (S,R,S)-AHPC-based PROTACs targeting various proteins.

Table 1: Degradation of KRAS G12C by (S,R,S)-AHPC-based PROTACs

PROTACCell LineDC50 (µM)Dmax (%)Reference
LC-2MIA PaCa-20.32~75[7]
LC-2NCI-H20300.59~75[7]
YN14MIA PaCa-2nanomolar>95[8]

Table 2: Degradation of Androgen Receptor (AR) by (S,R,S)-AHPC-based PROTACs

PROTACCell LineDC50 (nM)Dmax (%)Reference
ARD-266LNCaP0.2 - 1>95[9][10]
ARD-266VCaP0.2 - 1>95[9][10]
ARD-26622Rv10.2 - 1>95[9][10]
ARD-69LNCaP0.86~100[9]
ARD-69VCaP0.76~100[9]
ARD-6922Rv110.4Not specified[9]
ARV-110VCaP< 1~100[9]
ARV-110LNCaP< 1~100[9]

Table 3: Degradation of BRD4 by (S,R,S)-AHPC-based PROTACs

PROTACCell LineDC50 (nM)Dmax (%)Reference
PROTAC 8AR-positive prostate cancer cellssub-nanomolar>99[11]

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Analysis

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of your this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-VHL ternary complex.[12][13][14][15][16]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow for the detection of the ternary complex.[17]

  • Cell Lysis: Lyse the cells using a non-denaturing IP lysis buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or a tag on the protein of interest.

  • Capture: Use Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and VHL to confirm the presence of both proteins in the complex.

Visual Guides

Mechanism of Action of an this compound PROTAC

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC TFA PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI Ub Ubiquitin Ub->POI Ubiquitination

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Troubleshooting Workflow for Failed Protein Degradation

Troubleshooting_Workflow Start No Degradation Observed Check_Compound 1. Verify Compound Integrity & Solubility Start->Check_Compound Check_Permeability 2. Assess Cell Permeability (e.g., CETSA, NanoBRET™) Check_Compound->Check_Permeability Compound OK Check_Target_Engagement 3. Confirm Binary Target & VHL Engagement Check_Permeability->Check_Target_Engagement Permeable Solution_Permeability Optimize Physicochemical Properties Check_Permeability->Solution_Permeability Not Permeable Check_Ternary_Complex 4. Test for Ternary Complex Formation (Co-IP) Check_Target_Engagement->Check_Ternary_Complex Engagement OK Check_VHL_Expression 5. Check VHL Expression (Western Blot) Check_Ternary_Complex->Check_VHL_Expression Complex Forms Solution_Linker Optimize Linker (Length, Composition) Check_Ternary_Complex->Solution_Linker No Complex Check_Proteasome 6. Verify Proteasome Activity (Positive Control) Check_VHL_Expression->Check_Proteasome VHL Expressed Solution_Cell_Line Select Cell Line with Higher VHL Expression Check_VHL_Expression->Solution_Cell_Line Low/No VHL Solution_Experiment Troubleshoot Experimental Conditions Check_Proteasome->Solution_Experiment Proteasome Inactive

Caption: A step-by-step workflow for troubleshooting failed protein degradation.

Signaling Pathway: KRAS Degradation by an (S,R,S)-AHPC PROTAC

KRAS_Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_G12C KRAS G12C (Active) GRB2_SOS1->KRAS_G12C Activation KRAS_G12C_PROTAC (S,R,S)-AHPC PROTAC Targeting KRAS G12C KRAS_G12C_PROTAC->KRAS_G12C Binds VHL VHL E3 Ligase KRAS_G12C_PROTAC->VHL Recruits Proteasome Proteasome KRAS_G12C->Proteasome Degradation RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Downstream signaling effects of KRAS G12C degradation.

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in PROTACs utilizing the (S,R,S)-AHPC VHL ligand.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the linker in a PROTAC, and why is its length so critical for efficacy?

A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (in this case, utilizing (S,R,S)-AHPC to recruit Von Hippel-Lindau or VHL), and a linker connecting these two components.[1][2] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter for the PROTAC's effectiveness.[1][2] An optimal linker length is essential for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, a linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination, leading to an unstable ternary complex.[1]

Q2: What are the most common types of linkers used for VHL-based PROTACs?

A2: The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of different lengths.[3][4] These are often chosen for their flexibility, which can help in the formation of a stable ternary complex.[3] Linkers that include more rigid structures, such as piperazine or phenyl groups, are also used to control the conformational flexibility and physicochemical properties of the PROTAC.[3][5]

Q3: How does linker composition, in addition to length, affect PROTAC performance?

A3: The chemical makeup of the linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[3][6] For example, incorporating PEG units can increase the hydrophilicity and solubility of the PROTAC molecule.[4][5] The composition also influences the linker's flexibility and its ability to foster favorable protein-protein interactions, which are necessary for a stable ternary complex.[5]

Q4: What is the "hook effect" and how can linker design help mitigate it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][7][8] This happens because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[5][7][8] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus reducing the hook effect.[7][8]

Q5: What are the essential experimental assays for assessing linker performance?

A5: A combination of cellular and biophysical assays is crucial for a thorough evaluation of linker performance.[5]

  • Western Blotting: This is the primary method to measure the amount of target protein degradation in cells after treatment with the PROTAC.[5]

  • Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET assays directly measure the formation and stability of the ternary complex, providing quantitative data on binding affinities and cooperativity.[5]

  • Cellular Permeability Assays: These are important for ensuring the PROTAC can cross the cell membrane to reach its intracellular target.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of linker length for your (S,R,S)-AHPC based PROTACs.

Problem 1: My PROTAC shows good binary binding to both the target and VHL, but it doesn't induce significant target degradation.

  • Possible Cause 1: Suboptimal Linker Length. The linker may not be the right length to allow for the formation of a stable and productive ternary complex.[1]

    • Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to find the optimal length.[1][3]

  • Possible Cause 2: Unfavorable Ternary Complex Conformation. A ternary complex might be forming, but it may not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1][7]

    • Troubleshooting Step: Perform an in-cell or in vitro ubiquitination assay to see if the target protein is being ubiquitinated. If not, this points to a problem with the geometry of the ternary complex, which requires a redesign of the linker.[1]

  • Possible Cause 3: Poor Physicochemical Properties. The linker could be contributing to poor cell permeability or low aqueous solubility, which prevents the PROTAC from reaching its target inside the cell.[7][9][10]

    • Troubleshooting Step: Modify the linker to improve properties like solubility and cell permeability. For instance, incorporating PEG units can enhance solubility.[5] Also, conduct cellular target engagement assays like CETSA or NanoBRET to confirm the PROTAC is reaching its target.[5]

Problem 2: I am observing a significant "hook effect" with my PROTAC.

  • Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]

    • Troubleshooting Step 1: Perform a wide dose-response experiment to confirm the hook effect and identify the optimal concentration range for degradation.[5][8]

    • Troubleshooting Step 2: Optimize the linker to enhance ternary complex cooperativity. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity and mitigate the hook effect.[7][8] Biophysical assays like SPR can be used to quantify cooperativity.[5]

Problem 3: My PROTAC has poor cellular permeability.

  • Possible Cause: Unfavorable Physicochemical Properties. PROTACs are often large molecules with a high molecular weight and polar surface area, which can hinder their ability to cross the cell membrane. The linker is a major contributor to these properties.[3][9][10]

    • Troubleshooting Step: Modify the linker's lipophilicity by adjusting its hydrophilic/hydrophobic balance.[3]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables provide synthesized data from studies on VHL-based PROTACs to illustrate the impact of linker length on degradation efficacy.

Table 1: In Vitro Degradation of BRD4 by VHL-based PROTACs with Varying PEG Linker Lengths [11]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[11]

  • Dmax: Maximum percentage of target protein degradation.[11]

Table 2: In Vitro Degradation of Estrogen Receptor α (ERα) and p38α by VHL-based PROTACs with Varying Linker Atom Lengths [1][12]

Target ProteinOptimal Linker Length (atoms)Observation
ERα16Both shorter and longer linkers led to significantly reduced efficacy.
p38α15-17This range was identified as the most effective for degradation.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase ((S,R,S)-AHPC-VHL) E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC Linker Optimization Workflow

Optimization_Workflow Design Design & Synthesize PROTAC Library (Varying Linker Lengths) Biophysical Biophysical Assays (SPR, ITC) - Binary & Ternary Binding Design->Biophysical Cellular Cellular Assays (Western Blot) - Protein Degradation (DC50, Dmax) Design->Cellular Analysis Data Analysis & Lead Identification Biophysical->Analysis Cellular->Analysis Optimization Further Optimization (Composition, Attachment Point) Analysis->Optimization

Caption: A typical experimental workflow for optimizing PROTAC linker properties.[5]

Logical Relationships in Linker Design

Linker_Relationships cluster_properties Linker Properties Length Length TernaryComplex Ternary Complex Stability & Cooperativity Length->TernaryComplex Flexibility Flexibility Flexibility->TernaryComplex Composition Composition Composition->TernaryComplex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical

Caption: Logical relationships in PROTAC linker design.[5]

Experimental Protocols

Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[1]

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

    • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[11]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[11]

    • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[11]

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, as well as a primary antibody for a loading control (e.g., GAPDH or β-actin). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

    • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation
  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[5]

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase (VHL) or the target protein onto the surface of an SPR sensor chip.[5]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[5]

      • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[5]

    • Ternary Complex Analysis:

      • Prepare a series of solutions containing a fixed, near-saturating concentration of the soluble protein partner mixed with varying concentrations of the PROTAC.[3]

      • Inject these pre-incubated mixtures over the immobilized protein surface to measure the formation of the ternary complex.[3]

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (alpha) can be calculated by comparing the binding affinities of the ternary and binary complexes.

Isothermal Titration Calorimetry (ITC)
  • Objective: To provide thermodynamic data on the binding interactions.

  • Methodology:

    • Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.[1]

    • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.[1]

    • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.[1]

    • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.[1]

References

Addressing off-target effects of (S,R,S)-AHPC TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC TFA in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to potential off-target effects of this compound-containing molecules, such as Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources of off-target effects?

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a derivative of the well-characterized VHL ligand, VH032. It is commonly incorporated into PROTACs to recruit the VHL E3 ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation. The trifluoroacetic acid (TFA) salt form is a common result of the purification process for synthetic molecules.

Potential off-target effects can arise from three main sources:

  • The PROTAC Warhead: The ligand targeting your protein of interest may have affinity for other proteins, leading to their unintended degradation.

  • The (S,R,S)-AHPC Moiety: Although generally selective for VHL, the (S,R,S)-AHPC ligand could potentially interact with other proteins. A known off-target effect of VHL ligands is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can activate the hypoxic response.

  • The Trifluoroacetate (TFA) Counter-ion: Residual TFA from the purification process can be cytotoxic and interfere with cell-based assays, potentially leading to misinterpretation of results.[1][2]

Below is a diagram illustrating the components of a PROTAC and potential sources of off-target effects.

cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment Warhead Warhead Linker Linker Warhead->Linker Target_Protein Target Protein Warhead->Target_Protein On-Target Binding Off_Target_Protein_1 Off-Target Protein 1 Warhead->Off_Target_Protein_1 Off-Target Binding (Warhead-mediated) SRS_AHPC (S,R,S)-AHPC Linker->SRS_AHPC VHL VHL E3 Ligase SRS_AHPC->VHL On-Target Binding Off_Target_Protein_2 Off-Target Protein 2 SRS_AHPC->Off_Target_Protein_2 Off-Target Binding ((S,R,S)-AHPC-mediated) HIF HIF-1α SRS_AHPC->HIF Stabilization Cellular_Response Cellular Response Target_Protein->Cellular_Response Desired Effect Off_Target_Protein_1->Cellular_Response Undesired Effect Off_Target_Protein_2->Cellular_Response Undesired Effect HIF->Cellular_Response Hypoxic Response VHL_Pathway cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Machinery PROTAC (S,R,S)-AHPC-Linker-Warhead POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition Off_Target_Workflow Start Start: Hypothesis of Off-Target Effects Cell_Treatment Cell Treatment: - PROTAC - Vehicle Control - Inactive Control Start->Cell_Treatment Proteomics Quantitative Proteomics (LC-MS/MS) Cell_Treatment->Proteomics Data_Analysis Bioinformatic Analysis: Identify Downregulated Proteins Proteomics->Data_Analysis Candidate_Selection Select Potential Off-Target Candidates Data_Analysis->Candidate_Selection Validation Orthogonal Validation: Western Blotting Candidate_Selection->Validation Confirmation Confirmed Off-Target? Validation->Confirmation Further_Investigation Further Investigation: - Functional Assays - Medicinal Chemistry Optimization Confirmation->Further_Investigation Yes No_Off_Target No Significant Off-Target (at tested concentration) Confirmation->No_Off_Target No Cytotoxicity_Troubleshooting Problem Unexpected Cytotoxicity Observed Test_Inactive Test Inactive Epimer Control Problem->Test_Inactive Toxicity_Persists Toxicity Persists? Test_Inactive->Toxicity_Persists Degradation_Independent Conclusion: Toxicity is Likely Degradation-Independent Toxicity_Persists->Degradation_Independent Yes Toxicity_Abolished Toxicity is Abolished Toxicity_Persists->Toxicity_Abolished No Test_siRNA Test Target Knockdown (e.g., siRNA) Toxicity_Abolished->Test_siRNA Phenocopies Toxicity Phenocopied? Test_siRNA->Phenocopies On_Target Conclusion: Toxicity is Likely On-Target Phenocopies->On_Target Yes Off_Target Conclusion: Toxicity is Likely Off-Target Phenocopies->Off_Target No

References

(S,R,S)-AHPC TFA stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of (S,R,S)-AHPC TFA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for the trifluoroacetic acid (TFA) salt of (S,R,S)-AHPC is not extensively published, general guidelines based on similar AHPC compounds can be followed to ensure its integrity.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 2 yearsProtect from moisture.
4°CShort-termFor immediate use.
In DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month
4°CUp to 2 weeksUse freshly prepared solutions for best results.

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled with standard laboratory precautions. Avoid inhalation, and contact with skin and eyes.[1] Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or under a chemical fume hood.

Q3: What is the role of this compound in PROTAC technology?

A3: (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] In the context of Proteolysis Targeting Chimeras (PROTACs), the (S,R,S)-AHPC moiety serves to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-based PROTACs.

Problem 1: No or poor degradation of the target protein.

Potential Cause Troubleshooting Step
PROTAC Integrity Confirm that the this compound was stored and handled correctly. If in doubt, use a fresh vial.
Cellular Permeability The PROTAC may not be efficiently entering the cells. Consider modifying the linker to improve physicochemical properties.
E3 Ligase Expression Ensure that the cell line used expresses sufficient levels of VHL E3 ligase.[6] This can be verified by western blot or qPCR.
Ternary Complex Formation The formation of the POI-PROTAC-VHL complex is crucial for degradation. If this complex is not forming, consider redesigning the linker or the POI ligand.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for degradation. High concentrations can lead to the "hook effect" where degradation is inhibited.[2]

Problem 2: "Hook Effect" observed in the dose-response curve.

The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations.[2]

Potential Cause Troubleshooting Step
Formation of Binary Complexes At high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, preventing the formation of the productive ternary complex.
Mitigation Strategy Perform a full dose-response curve to identify the optimal concentration range. Test lower concentrations of the PROTAC.

Problem 3: Inconsistent results in Western Blot analysis.

Potential Cause Troubleshooting Step
Sample Preparation Ensure consistent protein loading by performing a protein quantification assay (e.g., BCA). Use fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.[7]
Antibody Performance Use a validated antibody for your target protein and loading control. Optimize antibody dilutions and incubation times.
Transfer Efficiency Verify efficient protein transfer from the gel to the membrane using a Ponceau S stain.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is recommended due to the lack of publicly available quantitative stability data.

1. Materials:

  • This compound
  • HPLC grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Calibrated HPLC system with a UV detector
  • pH meter
  • Photostability chamber
  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 60°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and quantify any major degradation products.

Protocol 2: Western Blot for PROTAC-mediated Protein Degradation

This protocol details the steps to assess the degradation of a target protein induced by an this compound-based PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density and allow them to adhere overnight.
  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved).

Visualizations

VHL_Pathway cluster_PROTAC PROTAC-mediated Degradation cluster_Ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) PROTAC (S,R,S)-AHPC-Linker-Ligand POI->PROTAC binds Ternary_complex Ternary Complex (POI-PROTAC-VHL) VHL_complex VHL E3 Ligase Complex VHL_complex->PROTAC binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_complex->Poly_Ub_POI poly-ubiquitinates POI Ub Ubiquitin E1 E1 Activating Enzyme E1->Ub activates E2 E2 Conjugating Enzyme E1->E2 transfers Ub to E2->Ternary_complex recruited to Proteasome 26S Proteasome Poly_Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation results in

Caption: VHL E3 Ligase Signaling Pathway in PROTAC Action.

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis (Densitometry, DC50 Calculation) detection->analysis end End analysis->end

Caption: Experimental Workflow for PROTAC Activity Assay.

Troubleshooting_Logic start No/Poor Target Degradation check_protac Check PROTAC Integrity & Solubility start->check_protac outcome_protac_ok PROTAC OK check_protac->outcome_protac_ok Pass outcome_protac_bad Replace PROTAC check_protac->outcome_protac_bad Fail check_cells Verify Cell Line (VHL & POI Expression) outcome_cells_ok Cells OK check_cells->outcome_cells_ok Pass outcome_cells_bad Choose Different Cell Line check_cells->outcome_cells_bad Fail check_concentration Optimize PROTAC Concentration outcome_conc_ok Concentration Optimized check_concentration->outcome_conc_ok Pass outcome_conc_bad Hook Effect/ Ineffective Dose check_concentration->outcome_conc_bad Fail check_permeability Assess Cell Permeability outcome_perm_ok Permeability OK check_permeability->outcome_perm_ok Pass outcome_perm_bad Redesign Linker check_permeability->outcome_perm_bad Fail outcome_protac_ok->check_cells outcome_cells_ok->check_concentration outcome_conc_ok->check_permeability

References

How to improve the cell permeability of (S,R,S)-AHPC TFA PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the cell permeability of (S,R,S)-AHPC TFA Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC is potent in biochemical assays but shows poor degradation activity in cells. Is cell permeability the likely issue?

A: Yes, this is a very common challenge in PROTAC development. A significant drop in potency between a cell-free biochemical assay (e.g., target binding, ternary complex formation) and a cell-based degradation assay often points to poor cell permeability.[1][2] PROTACs, including those built with an (S,R,S)-AHPC ligand, are large molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space, making it difficult for them to passively diffuse across the lipid bilayer of the cell membrane.[1][3][4][5]

Q2: What key molecular properties of my PROTAC should I analyze to predict potential permeability issues?

A: Several physicochemical properties are critical for PROTAC permeability. Due to their bifunctional nature, PROTACs typically have high molecular weights and other properties that can hinder cell uptake.[5][6] Key parameters to evaluate are summarized in the table below.

Data Presentation

Table 1: Key Physicochemical Properties Influencing PROTAC Permeability

PropertyTypical Range for PROTACsImpact on Passive PermeabilityOptimization Goal
Molecular Weight (MW) > 800 Da[1]High MW generally reduces passive diffusion.[1]Minimize where possible without sacrificing potency.
Topological Polar Surface Area (TPSA) Often > 140 ŲHigh TPSA reduces membrane permeability.Aim for lower TPSA; consider masking polar groups.
Lipophilicity (ALogP or cLogP) 3 - 5ALogP values that are too high or too low can reduce permeability. An optimal range exists.[3][5]Modulate structure to stay within the optimal 3-5 range.[3][5]
Number of Rotatable Bonds (NRotB) 10 - 25[5]High flexibility can be beneficial for adopting a "folded" conformation but can also increase entropy loss upon binding.Optimize linker flexibility to balance conformational freedom and binding affinity.[7]
Hydrogen Bond Donors (HBD) & Acceptors (HBA) Often > 5 (HBD) & > 10 (HBA)A high number of hydrogen bonds increases polarity and reduces permeability.Reduce the number of HBDs/HBAs, for instance, by replacing amides with esters.[3]

Q3: How can I experimentally confirm that my (S,R,S)-AHPC PROTAC has low cell permeability?

A: Direct measurement of permeability is crucial. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. These assays provide quantitative data on a compound's ability to cross membranes.[1][5][8][9]

Table 2: Comparison of Permeability Assay Methods

AssayPrincipleThroughputInformation Provided
PAMPA Measures passive diffusion across an artificial lipid membrane.HighProvides a measure of passive permeability (Pe). Useful for early-stage screening.
Caco-2 Permeability Assay Uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to measure transcellular transport.LowerMeasures both passive diffusion and active transport. Can identify if the PROTAC is a substrate for efflux pumps by calculating the efflux ratio.[1]

Q4: What are the most effective strategies for improving the cell permeability of my (S,R,S)-AHPC-based PROTAC?

A: Several rational design strategies can be employed to enhance permeability. These often focus on modifying the linker and modulating the overall physicochemical properties of the molecule.[10][11][12][13]

  • Linker Optimization: The linker is the most flexible component for modification.[10] Strategies include altering its length, rigidity, and composition.[7][10] For example, replacing a flexible PEG linker with a more rigid 1,4-disubstituted phenyl ring has been shown to improve permeability.[10]

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can help it adopt a more compact, "folded" conformation. This "chameleon effect" shields polar surfaces, reducing the TPSA and making the molecule more membrane-compatible.[5][10]

  • Amide-to-Ester Substitution: Amide bonds are common in PROTAC linkers but contribute to poor permeability. Replacing an amide with a bioisosteric, less polar ester can dramatically increase permeability and, in some cases, degradation potency.[3]

  • Prodrug Strategy: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved inside the cell to release the active PROTAC. This can improve uptake, but may also increase the molecular weight.[10]

Q5: Could the Trifluoroacetic acid (TFA) salt form of my PROTAC be impacting my results?

A: Yes, the TFA counterion from purification can affect the physicochemical properties of your PROTAC, such as its solubility. While not the primary driver of membrane permeability, poor solubility can lead to inaccurate results in permeability assays. It is important to ensure your PROTAC is fully solubilized in the assay buffer. If solubility issues are suspected, consider salt exchange or formulation optimization.

Troubleshooting Guides

This section provides a systematic workflow for diagnosing and addressing poor cellular activity of this compound PROTACs.

Diagram 1: PROTAC Mechanism and Permeability Barrier

PROTAC_Mechanism Figure 1: PROTAC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out (S,R,S)-AHPC PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation (Critical Rate-Limiting Step) Ternary POI-PROTAC-VHL Ternary Complex PROTAC_in->Ternary Binds POI POI Target Protein (POI) E3 VHL E3 Ligase E3->Ternary Binds VHL Ligand Ub Ubiquitin Transfer Ternary->Ub Induces Proximity Ub_POI Ubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The PROTAC mechanism, highlighting cell permeation as the first critical barrier.

Diagram 2: Troubleshooting Workflow for Poor PROTAC Permeability

Troubleshooting_Workflow Figure 2: A troubleshooting workflow for addressing poor PROTAC permeability. cluster_strategies Redesign Strategies Start Problem: Potent Biochemically, Weak in Cells Confirm_TE 1. Confirm Target Engagement in Cells (e.g., CETSA) Start->Confirm_TE Measure_Perm 2. Measure Permeability (PAMPA / Caco-2) Confirm_TE->Measure_Perm If engagement is weak Analyze_Props 3. Analyze Physicochemical Properties (See Table 1) Measure_Perm->Analyze_Props If permeability is low Redesign 4. Rational Redesign Analyze_Props->Redesign Linker Modify Linker Redesign->Linker Ester Amide -> Ester Redesign->Ester H_Bond Promote H-Bonding Redesign->H_Bond Prodrug Prodrug Approach Redesign->Prodrug Outcome Synthesize & Re-evaluate New Analogs Linker->Outcome Ester->Outcome H_Bond->Outcome Prodrug->Outcome

Caption: A troubleshooting workflow for addressing poor PROTAC permeability.

Diagram 3: The "Chameleon Effect" of PROTAC Permeability

Chameleon_Effect Figure 3: The 'chameleon effect' of PROTACs at the cell membrane interface. cluster_aqueous Aqueous Environment (Extra/Intracellular) cluster_membrane Lipid Bilayer Aqueous_PROTAC Extended Conformation (High TPSA, Polar Groups Exposed) Membrane_PROTAC Folded Conformation (Low TPSA, Polar Groups Shielded) Aqueous_PROTAC->Membrane_PROTAC Conformational Change Membrane_PROTAC->Aqueous_PROTAC Re-solvation

Caption: The "chameleon effect" of PROTACs at the cell membrane interface.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Principle: This assay measures the ability of a compound to passively diffuse from a donor compartment, through a filter coated with a lipid layer (imitating the cell membrane), into an acceptor compartment.

  • Methodology:

    • Preparation of Donor Plate: Dissolve the this compound PROTAC in a suitable solvent like DMSO to create a stock solution. Dilute this stock in a buffer (e.g., PBS at pH 7.4) to the final concentration, ensuring the final DMSO concentration is low (<1%). Add this solution to the wells of a 96-well donor plate.[1]

    • Preparation of Acceptor Plate: Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., 1% phosphatidylcholine in dodecane). Add buffer to the wells of the acceptor plate.[1]

    • Assay Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours).

    • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations and known parameters of the assay system.

Protocol 2: Caco-2 Permeability Assay
  • Principle: This assay uses a cultured monolayer of Caco-2 cells, which differentiate to form tight junctions and resemble the human intestinal epithelium. It measures transport in both the apical-to-basolateral (A-to-B, absorption) and basolateral-to-apical (B-to-A, efflux) directions.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by checking the permeability of a low-permeability marker like Lucifer yellow.[1]

    • Permeability Assay:

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

      • For A-to-B measurement, add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

      • For B-to-A measurement, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[1]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Principle: This assay confirms that the PROTAC can enter the cell and bind to its intended target protein. The binding of a ligand (the PROTAC) stabilizes the target protein, leading to an increase in its melting temperature.[2]

  • Methodology:

    • Cell Treatment: Treat intact cells with the this compound PROTAC at various concentrations and a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

    • Heating: After treatment, wash and resuspend the cells. Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).

    • Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or another protein detection method.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each PROTAC concentration. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

References

Technical Support Center: (S,R,S)-AHPC TFA Conjugation to Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of (S,R,S)-AHPC TFA to various linkers, particularly those activated with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

(S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The trifluoroacetic acid (TFA) salt form is common due to its use in purification processes.[1]

Q2: What is the reactive functional group on this compound used for conjugation?

(S,R,S)-AHPC possesses a primary amine (-NH2) group, which serves as the nucleophile for conjugation to electrophilic linkers.

Q3: What type of linker chemistry is most commonly used to conjugate with this compound?

The most prevalent method for conjugating molecules with primary amines like (S,R,S)-AHPC is through the use of N-hydroxysuccinimide (NHS) esters.[2] The reaction between a primary amine and an NHS ester forms a stable amide bond.[2]

Troubleshooting Common Issues

Q4: My conjugation reaction is showing low or no product formation. What are the potential causes?

Several factors can contribute to low or no product yield in your conjugation reaction. A systematic approach to troubleshooting is recommended to identify the root cause.[3]

  • Presence of TFA Salt: The trifluoroacetic acid (TFA) salt of (S,R,S)-AHPC protonates the primary amine, rendering it non-nucleophilic and thus unreactive towards the NHS ester.

  • Inadequate Base: A non-nucleophilic organic base is essential to deprotonate the ammonium salt of (S,R,S)-AHPC in situ, allowing the primary amine to react with the linker.

  • Hydrolysis of NHS Ester: NHS esters are highly susceptible to hydrolysis in the presence of water, which deactivates the linker.[3]

  • Incorrect pH: The reaction is highly pH-dependent. An optimal pH range is crucial for efficient conjugation.[3]

  • Inappropriate Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate.

  • Suboptimal Molar Ratios: The stoichiometry of the reactants plays a critical role in maximizing yield.[3]

  • Low Quality Reagents: Degradation of this compound or the linker can lead to poor reaction outcomes.

Q5: How do I address the issue of the TFA salt interfering with the reaction?

To counteract the effect of the TFA salt, a non-nucleophilic organic base must be added to the reaction mixture. This base will deprotonate the primary amine, making it available for conjugation. Commonly used bases include N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N).[4] It is crucial to use a non-nucleophilic base to avoid its reaction with the NHS ester linker.

Q6: What is the optimal pH for the conjugation reaction and which buffers should I use?

The optimal pH for the reaction between a primary amine and an NHS ester is typically between 7.2 and 8.5. At a lower pH, the amine is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes more rapid.[3] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with (S,R,S)-AHPC for reaction with the NHS ester.[3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[3]

Q7: I suspect my NHS-ester linker has hydrolyzed. How can I prevent this?

To minimize hydrolysis of the NHS ester linker, it is essential to use anhydrous (dry) solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure that your this compound is also dry. It is best to prepare the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. NHS ester solutions should be prepared fresh and used immediately.[3]

Q8: What are the recommended molar ratios of this compound, linker, and base?

The optimal molar ratio can vary depending on the specific linker and reaction conditions, but a good starting point is a slight excess of the amine component. A general guideline for molar ratios is presented in the table below.

ComponentMolar Ratio (relative to Linker)
NHS-ester Linker1
This compound1.1 - 1.5
Base (e.g., DIPEA)2 - 3

Experimental Protocols

Detailed Protocol for this compound Conjugation to an NHS-Ester Linker

This protocol provides a general procedure for the conjugation of this compound to a linker containing an NHS ester. Optimization may be required for specific linkers and scales.

Materials:

  • This compound

  • NHS-ester functionalized linker

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stirrer

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Preparation:

    • Dry the reaction vessel and stirrer bar under vacuum or in an oven and allow to cool under an inert atmosphere.

    • Ensure all reagents are anhydrous.

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the NHS-ester linker (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

    • Add the this compound solution to the linker solution while stirring.

    • Add DIPEA (2.5 equivalents) to the reaction mixture dropwise.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by analytical LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the crude mixture can be directly purified by preparative reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA, for purification.[5]

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and NMR spectroscopy.[4]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMSOMinimizes hydrolysis of the NHS ester.
Base DIPEA or Et3N (2-3 eq.)Deprotonates the amine of this compound.[4]
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed without promoting side reactions.
Reaction Time 2 - 4 hoursTypically sufficient for completion; monitor by LC-MS.[4]
Atmosphere Inert (Nitrogen or Argon)Excludes moisture to prevent NHS ester hydrolysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents dissolve_linker Dissolve NHS-Linker in Anhydrous Solvent prep_reagents->dissolve_linker prep_glassware Dry Glassware under Inert Atmosphere prep_glassware->dissolve_linker dissolve_ahpc Dissolve this compound in Anhydrous Solvent add_base Add DIPEA/Et3N dissolve_ahpc->add_base react Stir at Room Temperature (2-4 hours) add_base->react purify Purify by Preparative HPLC react->purify characterize Characterize by LC-MS & NMR purify->characterize troubleshooting_logic start Low/No Product Yield check_base Was a non-nucleophilic base added? start->check_base check_solvents Were anhydrous solvents used? check_base->check_solvents Yes failure_base Add 2-3 eq. of DIPEA/Et3N check_base->failure_base No check_ph Is the reaction pH between 7.2-8.5? check_solvents->check_ph Yes failure_solvents Use fresh, anhydrous solvents check_solvents->failure_solvents No check_reagents Are the reagents of good quality? check_ph->check_reagents Yes failure_ph Use a non-amine buffer in the correct pH range check_ph->failure_ph No success Optimize Molar Ratios & Reaction Time check_reagents->success Yes failure_reagents Use fresh, high-purity reagents check_reagents->failure_reagents No failure_base->check_solvents failure_solvents->check_ph failure_ph->check_reagents failure_reagents->success

References

Technical Support Center: Optimizing (S,R,S)-AHPC TFA for Effective Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC TFA-based Proteolysis Targeting Chimeras (PROTACs). The focus is on optimizing PROTAC concentration for effective and specific degradation of target proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in targeted protein degradation?

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In the context of targeted protein degradation, it serves as the E3 ligase-recruiting moiety in a PROTAC.[4][5] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a linker, and an E3 ligase ligand like (S,R,S)-AHPC.[4][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7] The TFA (trifluoroacetic acid) salt is a common formulation that aids in the solubility and stability of the (S,R,S)-AHPC molecule.[1]

Q2: How do I determine the optimal concentration range for my this compound-containing PROTAC?

Determining the optimal concentration of a PROTAC is a critical step and typically involves generating a dose-response curve. This allows for the determination of key parameters such as the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[8][9][10] A typical starting point for a dose-response experiment is to use a wide concentration range, for example, from 1 nM to 10 µM. The optimal concentration is usually the lowest concentration that achieves the desired level of degradation without causing off-target effects or cytotoxicity.

Q3: I am not observing any degradation of my target protein. What are the possible causes and troubleshooting steps?

Several factors can lead to a lack of protein degradation. Here are some common causes and troubleshooting steps:

  • Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. Consider using a different formulation or performing cell permeability assays.

  • Inefficient Ternary Complex Formation: The formation of the POI-PROTAC-E3 ligase complex is essential for degradation.[4][11] The linker length and composition of the PROTAC can significantly impact the stability of this complex.[12] It may be necessary to synthesize and test PROTACs with different linkers.

  • Low E3 Ligase Expression: The target cells may have low endogenous levels of the VHL E3 ligase. Confirm VHL expression levels in your cell line using techniques like western blotting or qPCR.

  • Target Protein Characteristics: Some proteins are inherently more resistant to degradation. This could be due to a lack of accessible lysine residues for ubiquitination or a very high protein synthesis rate.

  • Incorrect PROTAC Concentration: You might be observing the "hook effect," where high concentrations of the PROTAC can inhibit degradation.[13][14][15] It is crucial to test a wide range of concentrations.

Q4: I am observing a "hook effect" with my PROTAC. How can I mitigate this?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[13][14][15] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[14][16]

To mitigate the hook effect:

  • Perform a wide dose-response experiment: This will help you identify the optimal concentration range for maximal degradation and avoid the concentrations that lead to the hook effect.

  • Optimize the linker: The linker plays a crucial role in the stability of the ternary complex. A well-designed linker can help to reduce the hook effect.

  • Consider a different E3 ligase ligand: If the hook effect is persistent, it might be beneficial to design a new PROTAC with a ligand for a different E3 ligase.

Q5: What are the best practices for preparing and storing this compound solutions?

Proper handling and storage of this compound and PROTAC solutions are crucial for maintaining their activity.

  • Preparation: this compound is typically soluble in organic solvents like DMSO.[2][17] Prepare a high-concentration stock solution in anhydrous DMSO. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final working concentrations. It is important to ensure that the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C.[18][19][20] Protect from light and moisture. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Troubleshooting Guide: Advanced Topics

Q6: How can I investigate off-target effects of my this compound-based PROTAC?

Investigating off-target effects is a critical step in PROTAC development. Here are some approaches:

  • Proteomics: Perform global proteomics analysis (e.g., using mass spectrometry) to identify any unintended protein degradation.[4]

  • Negative Control: Synthesize a negative control PROTAC. A common negative control is an epimer of (S,R,S)-AHPC, such as (S,S,S)-AHPC, which does not bind to VHL.[21][22] This control should not induce degradation of the target protein or any off-target proteins.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that your PROTAC is engaging with the intended target protein in cells.

Q7: My PROTAC is causing cell toxicity. How can I determine if it's related to the this compound component?

To determine the source of cytotoxicity:

  • Test the components individually: Treat cells with the target protein ligand alone and this compound alone at concentrations equivalent to those used for the PROTAC.

  • Use the negative control PROTAC: The inactive epimer control PROTAC can help to distinguish between on-target and off-target toxicity.

  • Dose-response for toxicity: Perform a dose-response experiment to determine the concentration at which the PROTAC becomes toxic. Compare this to the DC50 for target degradation. Ideally, there should be a significant window between the effective concentration for degradation and the concentration that causes toxicity.

Experimental Protocols

Protocol 1: General Workflow for PROTAC Concentration Optimization

  • Cell Seeding: Seed the cells of interest in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Dilution: Prepare a serial dilution of the PROTAC in cell culture medium. A common starting range is from 1 nM to 10 µM. Also, include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time may need to be determined empirically.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Analyze the levels of the target protein and a loading control (e.g., GAPDH or β-actin) by western blotting.

Protocol 2: Western Blotting for Target Protein Degradation

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the intensity of the protein bands using image analysis software. Normalize the target protein band intensity to the loading control band intensity.

Protocol 3: DC50 and Dmax Determination

  • Data Collection: Obtain the normalized protein levels for each PROTAC concentration from the western blot quantification.

  • Data Analysis: Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic (4PL) equation using a suitable software (e.g., GraphPad Prism).

  • Parameter Extraction: From the fitted curve, determine the DC50 (the concentration at the inflection point of the curve) and the Dmax (the difference between the top and bottom plateaus of the curve).

Data Interpretation

Table 1: Example Data for PROTAC Concentration Optimization

PROTAC Concentration (nM)Normalized Target Protein Level% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
500.2377%
1000.1585%
5000.1882%
10000.3565%
100000.6040%

In this example, the DC50 is approximately 10 nM, and the Dmax is around 85%. The decrease in degradation at higher concentrations (500 nM and above) is indicative of the hook effect.

Table 2: Troubleshooting Checklist for Poor Degradation

Potential IssueChecklistRecommended Action
PROTAC Inactivity Is the PROTAC from a reliable source?Confirm the identity and purity of the compound.
Was the stock solution prepared and stored correctly?Prepare a fresh stock solution.
Cellular Factors Is the cell line appropriate?Confirm target protein and VHL expression.
Is the incubation time sufficient?Perform a time-course experiment.
Experimental Setup Are the antibody concentrations optimized for western blotting?Titrate the primary and secondary antibodies.
Is the cell density optimal?Ensure consistent cell seeding.

Visual Guides

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action for an this compound-based PROTAC.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_protac Prepare PROTAC Serial Dilutions seed_cells->prepare_protac treat_cells Treat Cells with PROTAC prepare_protac->treat_cells incubate Incubate for a Defined Period treat_cells->incubate lyse_cells Cell Lysis incubate->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein western_blot Western Blot Analysis quantify_protein->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for PROTAC concentration optimization.

Troubleshooting_Logic rect_node rect_node start No Degradation Observed check_protac Is PROTAC active? start->check_protac check_cells Is cell line appropriate? check_protac->check_cells Yes solution1 Synthesize new PROTAC check_protac->solution1 No check_concentration Is concentration optimal? check_cells->check_concentration Yes solution2 Choose a different cell line check_cells->solution2 No check_ternary Is ternary complex forming? check_concentration->check_ternary Yes solution3 Perform wide dose-response check_concentration->solution3 No check_synthesis Is protein synthesis high? check_ternary->check_synthesis Yes solution4 Optimize linker check_ternary->solution4 No solution5 Measure protein turnover check_synthesis->solution5 Yes

Caption: Troubleshooting logic for lack of protein degradation.

References

Strategies to reduce non-specific binding of (S,R,S)-AHPC TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S,R,S)-AHPC TFA, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given its central role in the development of Proteolysis Targeting Chimeras (PROTACs), understanding and mitigating non-specific binding is critical for obtaining accurate and reproducible experimental results. This guide offers detailed troubleshooting strategies, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: (S,R,S)-AHPC, also known as VH032-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][2][3] Its primary application is in the design of PROTACs.[4][5] In a PROTAC molecule, (S,R,S)-AHPC serves to recruit the VHL E3 ligase, bringing it into close proximity with a target protein, leading to the ubiquitination and subsequent proteasomal degradation of that target.[1][4] The compound is typically supplied as a trifluoroacetic acid (TFA) salt, which results from its purification by reverse-phase HPLC.[6][7][8]

Q2: What is non-specific binding and why is it problematic for this compound?

A2: Non-specific binding refers to the interaction of this compound with molecules other than its intended target, VHL.[9] This can include binding to other proteins, lipids, or even plastic surfaces of experimental vessels.[10][11] Such interactions are problematic as they can lead to a variety of experimental artifacts, including high background signals, reduced assay sensitivity, false positives or negatives, and misinterpretation of the compound's potency and specificity.[9][12] In cell-based assays, non-specific binding can also contribute to off-target effects and cellular toxicity.[13]

Q3: What are the common causes of high non-specific binding with small molecules like this compound?

A3: High non-specific binding for small molecules is often driven by several factors:

  • Hydrophobicity: Hydrophobic compounds tend to interact non-specifically with hydrophobic surfaces on proteins and plasticware.[2][10]

  • Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces on proteins or other biomolecules.[11]

  • Suboptimal Buffer Conditions: The pH and salt concentration of the experimental buffer can significantly influence electrostatic and other non-specific interactions.[11][14]

  • High Compound Concentration: Using excessive concentrations of this compound can saturate the specific binding sites on VHL and increase the likelihood of low-affinity, non-specific interactions.[1]

Q4: How can my experimental buffer be optimized to minimize non-specific binding?

A4: Modifying the composition of your assay buffer is a primary strategy for reducing non-specific binding. Key parameters to adjust include:

  • pH: Adjusting the buffer pH can alter the charge of both this compound and potentially interacting proteins, thereby minimizing unwanted electrostatic interactions.[11][14]

  • Salt Concentration: Increasing the ionic strength of the buffer, for example by adding NaCl, can shield electrostatic charges and reduce non-specific binding.[11][14]

  • Blocking Agents: The inclusion of blocking proteins like Bovine Serum Albumin (BSA) can occupy non-specific binding sites on surfaces, preventing the adherence of your compound of interest.[11][14]

  • Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, are effective at disrupting non-specific hydrophobic interactions.[11][14][15]

Q5: What is the impact of the TFA salt on my experiments, and should it be removed?

A5: The TFA counterion can be a hidden variable in experiments.[6] Residual TFA can alter the pH of your assay buffer, chelate metal ions, and in some cases, directly impact cell viability and protein function.[6][13] For sensitive assays, or if you observe unexpected results, it may be beneficial to exchange the TFA salt for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[16][17][18][19][20] This can be achieved through methods like ion-exchange chromatography or repeated lyophilization from an HCl solution.[17][19][20]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High Background Signal in Biochemical Assays (e.g., ELISA, FP) Non-specific binding of this compound to the plate surface or other assay components.1. Add a blocking agent: Include 0.1-1% BSA in your assay buffer. 2. Include a non-ionic detergent: Add 0.01-0.05% Tween-20 to your assay and wash buffers.[12] 3. Increase salt concentration: Titrate NaCl (e.g., 150-500 mM) into your buffer to disrupt electrostatic interactions.[11]
Low Signal-to-Noise Ratio High non-specific binding is masking the specific binding signal.1. Optimize compound concentration: Perform a dose-response curve to find the lowest effective concentration of this compound. 2. Perform a competition assay: Use an excess of unlabeled (S,R,S)-AHPC to displace a labeled version and confirm specific binding. 3. Optimize buffer conditions: Refer to the buffer optimization strategies in the FAQs.[14][15]
Inconsistent Results Between Replicates Variable non-specific binding due to inconsistencies in plate coating, washing, or reagent mixing.1. Ensure thorough mixing: Vortex all solutions before adding them to the assay plate. 2. Standardize washing steps: Use an automated plate washer if available, and ensure consistent wash volumes and durations.[12] 3. Use low-binding plates: Consider using commercially available low-binding microplates.
Unexpected Cellular Toxicity or Off-Target Effects Non-specific interactions of this compound with other cellular proteins or pathways. The TFA salt itself may be contributing to cytotoxicity.[13]1. Include a negative control: Use the inactive (S,S,S)-AHPC epimer to determine if the observed effects are specific to the active compound. 2. Perform a TFA control: Test the effect of TFA alone on your cells at concentrations equivalent to those in your highest this compound treatment.[13] 3. Consider TFA removal: Exchange the TFA salt for HCl or acetate and repeat the experiment.[18][19]

Data Presentation

Illustrative Data on Buffer Optimization

The following tables provide illustrative data demonstrating the expected impact of modifying buffer components on the non-specific binding (NSB) of a VHL ligand like (S,R,S)-AHPC. The values are hypothetical and intended to guide experimental design.

Table 1: Effect of Blocking Agents and Detergents on Non-Specific Binding

Buffer Condition [NaCl] (mM) % BSA % Tween-20 Illustrative % NSB
Standard Buffer1500045%
+ BSA1500.5%025%
+ Tween-2015000.05%20%
+ BSA + Tween-201500.5%0.05%12%

Table 2: Effect of Salt Concentration and pH on Non-Specific Binding

Buffer Condition pH [NaCl] (mM) % Tween-20 Illustrative % NSB
Low Salt, Neutral pH7.4500.05%35%
Medium Salt, Neutral pH7.41500.05%20%
High Salt, Neutral pH7.45000.05%15%
Medium Salt, Acidic pH6.51500.05%28%
Medium Salt, Basic pH8.01500.05%22%

Experimental Protocols

Protocol 1: Competition Binding Assay to Determine Specific Binding

This protocol describes a method to differentiate specific binding from non-specific binding using a competition assay format, which is adaptable to various detection methods like fluorescence polarization (FP) or a radioligand binding assay.

Objective: To quantify the specific binding of this compound to VHL by measuring the displacement of a labeled ligand.

Materials:

  • Purified VHL protein complex (e.g., VCB complex)

  • Labeled ligand that binds VHL (e.g., a fluorescently tagged VHL ligand or a radiolabeled ligand)

  • Unlabeled this compound (the "competitor")

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% BSA)

  • Appropriate microplates (e.g., black, low-volume 384-well plates for FP)

  • Plate reader or scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the labeled ligand in a suitable solvent (e.g., DMSO) and dilute it to a working concentration (typically at or below its Kd) in Assay Buffer.

    • Prepare a high-concentration stock solution of unlabeled this compound in DMSO.

    • Create a serial dilution series of the unlabeled this compound in Assay Buffer.

  • Set up Assay Wells:

    • Total Binding Wells: Add VHL protein, labeled ligand, and Assay Buffer (without unlabeled competitor).

    • Non-Specific Binding (NSB) Wells: Add VHL protein, labeled ligand, and a saturating concentration of unlabeled this compound (typically 100-1000 times the Kd of the labeled ligand).[1][9]

    • Competition Wells: Add VHL protein, labeled ligand, and the serial dilutions of unlabeled this compound.

    • Blank Wells: Add Assay Buffer and labeled ligand only (no VHL protein).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[4]

  • Detection:

    • Measure the signal (e.g., fluorescence polarization or radioactivity) in each well using the appropriate instrument.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the signal from the competition wells against the logarithm of the unlabeled this compound concentration.

    • Fit the data to a suitable competition binding model to determine the IC50 (the concentration of unlabeled ligand that displaces 50% of the labeled ligand).

    • The IC50 value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for VHL.

Protocol 2: TFA to HCl Salt Exchange

Objective: To replace the TFA counterion of (S,R,S)-AHPC with a chloride ion.

Materials:

  • This compound

  • 100 mM Hydrochloric Acid (HCl) solution

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the this compound powder in deionized water at a concentration of approximately 1 mg/mL.[18][19]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[18][19]

  • Allow the solution to stand at room temperature for 5-10 minutes.

  • Freeze the solution completely using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilize the frozen solution overnight until all the solvent is removed, yielding a dry powder.

  • To ensure complete exchange, repeat the process by re-dissolving the powder in the 2-10 mM HCl solution and lyophilizing again. Two to three cycles are typically sufficient.[18][19]

  • After the final lyophilization, the resulting (S,R,S)-AHPC HCl salt is ready to be dissolved in a suitable solvent for your experiments.

Mandatory Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Buffer Optimization Details cluster_3 Control Verification cluster_4 Outcome start High Non-Specific Binding Observed (e.g., High Background, Low S/N) Buffer_Opt Optimize Assay Buffer start->Buffer_Opt Controls Verify Controls start->Controls Add_Blocker Add Blocking Agent (e.g., 0.1-1% BSA) Buffer_Opt->Add_Blocker Add_Detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) Buffer_Opt->Add_Detergent Adjust_Salt Increase Salt Conc. (e.g., 150-500 mM NaCl) Buffer_Opt->Adjust_Salt Neg_Control Run Inactive Epimer ((S,S,S)-AHPC) Controls->Neg_Control Comp_Assay Perform Competition Assay Controls->Comp_Assay TFA_Control Check for TFA Effects Controls->TFA_Control end_node Reduced Non-Specific Binding & Reliable Data Add_Blocker->end_node Add_Detergent->end_node Adjust_Salt->end_node Neg_Control->end_node Comp_Assay->end_node TFA_Control->end_node

Caption: Troubleshooting workflow for reducing non-specific binding of this compound.

VHL_Signaling_Pathway cluster_0 Normoxia cluster_1 PROTAC Action HIF HIF-1α PHD PHD Enzymes (+ O2) HIF->PHD Hydroxylation HIF_OH HIF-1α (OH) PHD->HIF_OH VHL VHL E3 Ligase HIF_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation AHPC (S,R,S)-AHPC (in PROTAC) VHL2 VHL E3 Ligase AHPC->VHL2 Recruitment Target Target Protein Target->AHPC Binding Proteasome2 Proteasome VHL2->Proteasome2 Ubiquitination Degradation2 Target Degradation Proteasome2->Degradation2

Caption: VHL pathway and the mechanism of action for (S,R,S)-AHPC-based PROTACs.

Competition_Assay_Workflow cluster_0 Reagents cluster_1 Assay Setup cluster_2 Detection & Analysis VHL VHL Protein Mix Combine Reagents in Microplate VHL->Mix Labeled_Ligand Labeled Ligand (Fluorescent or Radio) Labeled_Ligand->Mix Unlabeled_AHPC Unlabeled (S,R,S)-AHPC (Serial Dilution) Unlabeled_AHPC->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Signal (FP or Radioactivity) Incubate->Measure Plot Plot Signal vs. [Unlabeled AHPC] Measure->Plot Calculate Calculate IC50/Ki Plot->Calculate

Caption: Experimental workflow for a competition binding assay to determine specific binding.

References

Validation & Comparative

A Comparative Guide to (S,R,S)-AHPC TFA and Other VHL Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a cornerstone of targeted protein degradation, with a range of ligands developed to harness its cellular machinery.[1][2][3][4] This guide provides a comprehensive comparison of (S,R,S)-AHPC TFA, a derivative of the well-established VHL ligand VH032, with other notable VHL ligands.[5] We present key performance metrics, detailed experimental protocols, and visual guides to inform the rational design of next-generation protein degraders.

Quantitative Comparison of VHL Ligand Performance

The efficacy of a PROTAC is fundamentally linked to the binding affinity of its constituent ligands for the target protein and the E3 ligase, as well as the stability of the resulting ternary complex.[6][7][8][9] Below, we summarize the performance of (S,R,S)-AHPC and other commonly employed VHL ligands based on these critical parameters.

Table 1: VHL Ligand Binding Affinities

VHL LigandStructure of Core MoietyBinding Affinity (Kd) to VHLNotes
(S,R,S)-AHPC (VH032 derivative)(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide~29 nM - 66 nM[10]A widely used VHL ligand, often functionalized with a linker for PROTAC synthesis.[5][11][12]
VH032(2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamideNanomolar range[13]Parent compound of (S,R,S)-AHPC.
VH101Structure not readily available in provided contextNanomolar range[13]An efficient small-molecule ligand for VHL.
VH298Structure not readily available in provided contextNanomolar range[13]A potent VHL ligand used in PROTAC development.
Weak Affinity LigandsVariesK_i = 2–3 μM[14]Studies have shown that even weak affinity VHL ligands can form highly potent and efficient PROTACs.[14]

Note: Binding affinities can vary depending on the specific assay conditions and the full PROTAC construct.

Table 2: PROTAC Degradation Efficiency with Different VHL Ligands

PROTACVHL LigandTarget ProteinDC50DmaxCell Line
ARD-61High-affinity VHL ligandAndrogen Receptor (AR)1–10 nM[14]>95%[14]LNCaP and VCaP
ARD-266Weak-affinity VHL ligandAndrogen Receptor (AR)Potent[14]Effective degradation[14]Prostate cancer cell lines
MZ1VH032-basedBRD4~50 nM (for BRD4BD2)[15]Not specifiedNot specified
GMB-475(S,R,S)-AHPC basedBCR-ABL11.11 μM[5]Not specifiedBa/F3
SIM1VH032-basedBET proteins0.7 - 9.5 nM[16]Not specifiedHEK293

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of PROTAC potency and efficacy.[17] These values are highly dependent on the target protein, linker, and cellular context.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental considerations, the following diagrams illustrate the VHL-mediated protein degradation pathway and a typical workflow for evaluating VHL-based PROTACs.

VHL_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI binds VHL VHL E3 Ligase Complex PROTAC->VHL binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targeted for degradation Degradation Degraded POI Fragments Proteasome->Degradation degrades

Caption: VHL-based PROTAC mechanism of action.

PROTAC_Evaluation_Workflow Start Start: Synthesize PROTAC with This compound Binding_Assay 1. Binding Affinity Assays (SPR, ITC, FP) Start->Binding_Assay Ternary_Complex_Assay 2. Ternary Complex Formation Assays (Co-IP, NanoBRET, Lumit) Binding_Assay->Ternary_Complex_Assay Degradation_Assay 3. Target Degradation Assays (Western Blot, HiBiT) Ternary_Complex_Assay->Degradation_Assay Cell_Viability_Assay 4. Cell Viability/Cytotoxicity Assays Degradation_Assay->Cell_Viability_Assay Data_Analysis 5. Data Analysis (DC50, Dmax, Cooperativity) Cell_Viability_Assay->Data_Analysis Conclusion Conclusion: Select Optimal PROTAC Data_Analysis->Conclusion

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible methodologies are crucial for the comparative evaluation of VHL ligands and their corresponding PROTACs.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity

This biophysical technique measures the binding kinetics and affinity (Kd) of the PROTAC to both the VHL E3 ligase and the target protein, as well as the formation of the ternary complex.[18]

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5)

    • Purified VHL E3 ligase complex (VBC) and target protein

    • PROTAC compound

    • Running buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • Procedure:

    • Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.

    • Binary Interaction (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VHL to measure the binding affinity (Kd_binary).[18]

    • Binary Interaction (PROTAC to Target): Immobilize the target protein and inject a series of PROTAC concentrations to determine its binding affinity.

    • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized VHL.

  • Data Analysis: Analyze the sensorgrams to determine association and dissociation rates, and calculate the equilibrium dissociation constant (Kd).

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex within a cellular context.[19]

  • Materials:

    • Cell culture reagents

    • PROTAC compound

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer

    • Antibodies against VHL and the target protein

    • Protein A/G beads

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor to prevent the degradation of the complex.[19]

    • Cell Lysis: Lyse the cells to release protein content.

    • Immunoprecipitation: Incubate cell lysates with an antibody against VHL (or the target protein).

    • Western Blot Analysis: Elute the captured proteins and analyze by Western blotting, probing for the target protein and VHL to confirm their co-precipitation.[19]

  • Data Analysis: A band for the target protein in the VHL immunoprecipitated lane for the PROTAC-treated sample indicates ternary complex formation.[19]

Protocol 3: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Materials:

    • Cell culture reagents

    • PROTAC compound

    • Lysis buffer

    • SDS-PAGE gels and blotting equipment

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • Secondary antibodies

  • Procedure:

    • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.

    • Protein Quantification: Lyse the cells and determine the protein concentration.

    • SDS-PAGE and Western Blotting: Separate proteins by size and transfer to a membrane.

    • Immunodetection: Probe the membrane with primary and secondary antibodies.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[18]

Conclusion

The selection of a VHL ligand is a multifaceted decision that extends beyond simple binding affinity. While this compound, as a derivative of the potent VH032 ligand, represents a robust choice for PROTAC development, this guide highlights that even ligands with weaker affinities can yield highly effective degraders.[14] The ultimate success of a PROTAC is dictated by the intricate interplay between the VHL ligand, the target protein ligand, and the connecting linker, all of which influence the stability and conformation of the ternary complex.[9] The provided data and protocols serve as a foundational resource to empower researchers in the rational design and rigorous evaluation of novel VHL-based PROTACs for therapeutic applications.

References

A Comparative Guide to the Validation of (S,R,S)-AHPC TFA Binding to the VHL E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding of (S,R,S)-AHPC TFA, a derivative of the well-characterized VHL ligand VH032, to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] The performance of this compound is benchmarked against other prominent VHL ligands, supported by experimental data from various biophysical assays. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to aid researchers in their drug discovery and development efforts.

Introduction to VHL E3 Ligase and Its Ligands in Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex.[5][6] This complex plays a crucial role in the ubiquitin-proteasome system by targeting proteins for degradation. A key endogenous substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[7][8] Small molecule VHL ligands, such as this compound, are instrumental in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[5][9] The affinity of the VHL ligand is a critical determinant of the efficacy of a VHL-based PROTAC.[10]

Quantitative Comparison of VHL Ligand Binding Affinities

The binding affinities of various small molecule ligands to the VHL E3 ligase have been characterized using multiple biophysical techniques. The following tables summarize the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for (S,R,S)-AHPC (the active component of this compound) and other commonly used VHL binders.

Table 1: Dissociation Constants (Kd) of VHL Ligands

LigandKd (nM)Assay MethodReference(s)
VH032185Isothermal Titration Calorimetry (ITC)[5][11]
VH10144Isothermal Titration Calorimetry (ITC)[5][11]
VH29880-90Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[1][12]
VHL-IN-137Not Specified[13]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of VHL Ligands

LigandIC50 (nM)Assay MethodReference(s)
VL285340Not Specified[13]
VHL Ligand 14196Not Specified[13]

Experimental Protocols for Binding Validation

Accurate and reproducible methodologies are essential for validating the interaction between a VHL ligand and the VHL protein. Below are detailed protocols for three commonly employed biophysical assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time measurement of binding kinetics and affinity.[10]

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Recombinant VHL protein complex (VBC: VHL, Elongin B, and Elongin C)

    • This compound or other VHL ligands

    • Immobilization buffers (e.g., sodium acetate at various pH)

    • Running buffer (e.g., HBS-EP+)

    • Regeneration solution (e.g., glycine-HCl)

  • Procedure:

    • Immobilization: Covalently immobilize the VBC protein onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared in parallel to subtract non-specific binding.

    • Binding Analysis: Inject a series of concentrations of the VHL ligand in running buffer over the sensor and reference surfaces.

    • Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams.

    • Regeneration: After each ligand injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][14]

  • Materials:

    • Isothermal titration calorimeter

    • Recombinant VBC protein

    • This compound or other VHL ligands

    • Dialysis buffer

  • Procedure:

    • Sample Preparation: Dialyze the VBC protein and the ligand against the same buffer to minimize heats of dilution. Accurately determine the concentrations of the protein and ligand solutions.

    • ITC Experiment: Fill the sample cell with the VBC protein solution and the injection syringe with the ligand solution.

    • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change after each injection.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

    • Data Analysis: Integrate the heat flow peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the displacement of a fluorescently labeled probe from the VHL protein by an unlabeled test compound.[5][10]

  • Materials:

    • Recombinant VBC protein

    • Fluorescently labeled VHL ligand (tracer), e.g., a fluorescein-labeled HIF-1α peptide or a BODIPY-labeled VHL ligand.[15][16]

    • This compound or other unlabeled VHL ligands

    • Assay buffer

    • Microplate reader with FP capabilities

  • Procedure:

    • Assay Setup: In a microplate, add a fixed concentration of the VBC protein and the fluorescent tracer.

    • Compound Addition: Add serial dilutions of the unlabeled VHL ligand.

    • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measurement: Measure the fluorescence polarization of each well.

    • Data Analysis: Plot the fluorescence polarization values against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Visualizing the Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the VHL signaling pathway, the experimental workflow for PROTAC-mediated protein degradation, and the logical relationship of binding validation.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD PHD HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a->PHD O2 VHL_complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) HIF1a->VHL_complex Binding Proteasome 26S Proteasome HIF1a->Proteasome Recognition VHL_complex->HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1b HIF-1β HIF1a_hypoxia->HIF1b Dimerization HRE Hypoxia Response Element (DNA) HIF1a_hypoxia->HRE Nuclear Translocation & Binding HIF1b->HRE Nuclear Translocation & Binding Gene_expression Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression PROTAC_Workflow cluster_cellular_assay Cellular Assay Workflow start Start: Cell Culture treatment Treat cells with (S,R,S)-AHPC-TFA-based PROTAC start->treatment incubation Incubate for a defined time period treatment->incubation lysis Cell Lysis incubation->lysis protein_quant Protein Quantification (e.g., Western Blot, Mass Spec) lysis->protein_quant data_analysis Data Analysis: Determine DC50 and Dmax protein_quant->data_analysis end End: Degradation Profile data_analysis->end Binding_Validation_Logic Validation Binding Validation of This compound to VHL Biophysical Biophysical Assays Validation->Biophysical SPR Surface Plasmon Resonance (SPR) Biophysical->SPR ITC Isothermal Titration Calorimetry (ITC) Biophysical->ITC FP Fluorescence Polarization (FP) Biophysical->FP Kinetics Kinetics (ka, kd) SPR->Kinetics Affinity Affinity (Kd) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo IC50 Competitive Binding (IC50) FP->IC50

References

Efficacy Unleashed: A Comparative Guide to Linkers for (S,R,S)-AHPC TFA in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 13, 2025 – In the rapidly advancing field of targeted protein degradation, the choice of linker chemistry is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). For researchers, scientists, and drug development professionals leveraging the highly potent (S,R,S)-AHPC TFA as a von Hippel-Lindau (VHL) E3 ligase ligand, this guide offers an objective comparison of different linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker, far from being a passive spacer, plays a pivotal role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, and rigidity directly influence a PROTAC's degradation efficiency (DC50 and Dmax), cell permeability, and pharmacokinetic properties. This guide delves into the nuances of linker selection, with a focus on polyethylene glycol (PEG), alkyl, and rigid linkers in the context of this compound-based PROTACs.

The Crucial Role of the Linker in PROTAC Efficacy

The primary function of the linker is to connect the target-binding warhead to the E3 ligase ligand, in this case, this compound. The linker's characteristics are crucial for optimizing the proximity and orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation by the proteasome.[1] Key considerations in linker design include:

  • Linker Length: An optimal linker length is essential. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in unproductive binding, where the target protein is not positioned correctly for ubiquitination.[1]

  • Linker Composition: The chemical makeup of the linker affects its flexibility, solubility, and cell permeability. The most common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures containing cyclic moieties like piperazine or piperidine.[1][2]

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are also critical for maintaining the binding affinities of both ends of the PROTAC and for achieving a productive ternary complex geometry.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data illustrating the impact of linker choice on the performance of PROTACs utilizing a VHL ligand derived from (S,R,S)-AHPC.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table presents data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), all employing a JQ1 warhead and a VHL ligand, with varying lengths of a PEG linker. The data demonstrates a clear structure-activity relationship, with the PEG4 linker showing the optimal balance of potency and efficacy.[3]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
PROTAC-PEG33 PEG units45853.5
PROTAC-PEG4 4 PEG units 15 >95 4.2
PROTAC-PEG55 PEG units30903.8
PROTAC-PEG66 PEG units75803.1

Data sourced from a comparative analysis of BRD4-targeting PROTACs.[3]

Table 2: Comparison of Flexible vs. Rigid Linkers

This table provides a representative comparison of the impact of flexible (PEG and alkyl chains) versus rigid linkers on PROTAC performance. While direct head-to-head data for this compound with different linker types against the same target is limited in publicly available literature, this table illustrates the general principles observed in PROTAC development. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which may lead to enhanced potency.[2]

Target ProteinE3 Ligase LigandLinker TypeLinker CompositionDC50 (nM)Dmax (%)
Protein AVHLFlexiblePEG425>90
Protein AVHLRigidPiperazine-based10>95
Protein BVHLFlexibleAlkyl Chain5085
Protein BVHLRigidPhenyl-based2090

This table is a representative summary based on general findings in PROTAC linker design and does not represent a direct experimental comparison from a single study.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Synthesis of an (S,R,S)-AHPC-PEG-Acid Linker

This protocol outlines a general method for synthesizing an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a target-binding warhead.[4]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of (S,R,S)-AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified (S,R,S)-AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.

Western Blotting for Protein Degradation Analysis

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.[3]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Binds (S,R,S)-AHPC PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Recycle PROTAC Recycled Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Efficacy Evaluation Workflow start Start synthesis PROTAC Synthesis (Varied Linkers) start->synthesis cell_culture Cell Culture & Treatment synthesis->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blotting lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis conclusion Conclusion on Linker Efficacy data_analysis->conclusion

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The selection of an appropriate linker is a multifaceted challenge in the design of potent and effective this compound-based PROTACs. The empirical data, though not exhaustive in direct comparisons, strongly suggests that both linker length and composition are critical parameters that must be optimized for each specific target protein. While flexible PEG linkers offer advantages in terms of solubility and synthetic accessibility, rigid linkers may provide benefits in potency and selectivity through conformational constraint. The detailed protocols and conceptual diagrams provided in this guide aim to empower researchers to systematically explore the vast chemical space of linkers and to accelerate the discovery of novel protein degraders with therapeutic potential.

References

A Comparative Guide to Successful Protein Degradation Using (S,R,S)-AHPC TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the various E3 ligase recruiters, ligands for the von Hippel-Lindau (VHL) E3 ligase have emerged as a cornerstone of PROTAC development. This guide provides an objective comparison of (S,R,S)-AHPC TFA, a widely used VHL ligand, against other common E3 ligase ligands, supported by experimental data and detailed protocols.

Introduction to this compound and PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest. A PROTAC consists of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical initiating step for the ubiquitination and subsequent proteasomal degradation of the target protein.

(S,R,S)-AHPC, also known as VH032-NH2, is a potent small molecule ligand for the VHL E3 ligase.[1][2] Its trifluoroacetic acid (TFA) salt is a common formulation. This ligand mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), thereby enabling the recruitment of the VHL E3 ligase complex to a target protein of interest when incorporated into a PROTAC.[3]

Comparative Analysis of E3 Ligase Ligands

The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. While VHL is a popular choice, other E3 ligases such as Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and cellular Inhibitor of Apoptosis Proteins (cIAPs) are also frequently utilized. The binding affinity of the E3 ligase ligand is a key parameter influencing the formation of a stable and productive ternary complex.

E3 LigaseLigandBinding Affinity (Kd/IC50)Measurement Method
VHL (S,R,S)-AHPC (VH032) 185 nM (Kd) Not Specified
VHLVH10144 nM (Kd)Not Specified
VHLVH29880-90 nM (Kd)Not Specified
VHLVHL Ligand 82-3 µM (Ki)Not Specified
VHLVHL Ligand 14196 nM (IC50)Not Specified
CRBN Lenalidomide~2 µM (IC50)Competitive Binding Assay
CRBNPomalidomide~2 µM (IC50)Competitive Binding Assay
CRBNThalidomide~250 nM (Kd)Isothermal Titration Calorimetry
MDM2 Nutlin-3a~30-36 nM (Ki)Not Specified
MDM2Nutlin-3b (inactive)13.6 µM (IC50)Not Specified
cIAP Bestatin Methyl EsterNot specified in searchesNot specified in searches

Note: Direct comparison of binding affinities should be approached with caution as values can vary depending on the specific experimental conditions and measurement techniques employed.[4]

Signaling Pathway and Experimental Workflow

The successful degradation of a target protein by a PROTAC involves a series of orchestrated molecular events. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating a PROTAC's efficacy.

PROTAC Signaling Pathway cluster_cell Cellular Environment PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein Binds E3_Ligase VHL E3 Ligase Complex PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-VHL) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow Start Start: PROTAC Design & Synthesis Binding_Assay 1. E3 Ligase Binding Assay (e.g., HTRF, FP) Start->Binding_Assay Ternary_Complex_Assay 2. Ternary Complex Formation Assay (e.g., NanoBRET, Co-IP) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay 3. In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay 4. Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay End End: Successful Degrader Identified Degradation_Assay->End

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for validating the performance of a PROTAC. This section provides detailed protocols for key assays.

E3 Ligase Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the VHL protein.[5][6]

Materials:

  • 6His-tagged VHL protein complex

  • VHL-Red Ligand (fluorescent tracer)

  • Anti-6His Europium Cryptate-labeled antibody (donor fluorophore)

  • Test compound (e.g., PROTAC containing (S,R,S)-AHPC)

  • Assay buffer

  • 384-well low-volume white plate

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound dilutions or standards.

  • VHL Addition: Add 5 µL of the 6His-tagged VHL protein complex to each well.

  • Detection Reagent Addition: Add 10 µL of a pre-mixed solution of the VHL-Red Ligand and the anti-6His Europium Cryptate antibody to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to determine the IC50 value.

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the proximity-induced interaction between the target protein and the E3 ligase mediated by the PROTAC.[7][8]

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-tagged target protein (donor)

  • Plasmid encoding HaloTag®-tagged E3 ligase (acceptor)

  • Transfection reagent

  • Opti-MEM™

  • PROTAC

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • White, tissue culture-treated 96-well plates

  • Luminometer with BRET capabilities

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. A 1:10 donor to acceptor plasmid ratio is a recommended starting point.

  • Incubation: Incubate the cells for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.

  • Data Acquisition: Measure the donor and acceptor luminescence signals.

  • Data Analysis: Calculate the NanoBRET™ ratio. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.[9][10]

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme (e.g., UbcH5a)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Purified target protein

  • Ubiquitin

  • ATP

  • PROTAC

  • Ubiquitination buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Reaction Setup: On ice, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the ubiquitination buffer.

  • PROTAC Addition: Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.

Cellular Protein Degradation Assay (Western Blot)

This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.[11][12]

Materials:

  • Cell line expressing the target protein

  • PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and block.

  • Immunoblotting: Probe the membrane with the primary antibody against the target protein, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Loading Control: Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Conclusion

This compound is a potent and well-validated VHL ligand that has been instrumental in the successful development of numerous PROTACs. This guide provides a framework for objectively comparing its performance against other E3 ligase ligands. By employing the detailed experimental protocols and understanding the underlying biological pathways, researchers can effectively design and validate novel protein degraders for therapeutic and research applications. The continued exploration of diverse E3 ligase ligands will undoubtedly expand the scope and power of targeted protein degradation.

References

A Comparative Guide to (S,R,S)-AHPC TFA Binding Affinity Utilizing Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Isothermal Titration Calorimetry (ITC) for determining the binding affinity of (S,R,S)-AHPC TFA to its target, the von Hippel-Lindau (VHL) E3 ligase. This compound is a derivative of the well-characterized VHL ligand, VH032, and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its binding thermodynamics is crucial for the design and optimization of potent and selective protein degraders. This document presents a comparative analysis of binding affinity data obtained through various biophysical techniques, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.

Quantitative Comparison of VHL Ligand Binding Affinities

The binding affinity of VHL ligands is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. The table below summarizes the binding affinities of VH032, the parent compound of this compound, and other common VHL ligands determined by various methods.

LigandBinding Affinity ConstantMeasurement MethodReference(s)
VH032Kd: 185 nMNot Specified (Implied ITC)[1][2][3]
VH032Ki: 33.4 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4][5]
VH032IC50: 77.8 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4][5]
VH032Ki: 142.1 nMFluorescence Polarization (FP) Assay[4][5]
VH101Kd: 44 nMNot Specified[2][6][7]
VH298Kd: 80-90 nMIsothermal Titration Calorimetry (ITC)[6]
BODIPY FL VH032Kd: 3.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4][5]

Note: Direct comparison of binding affinities should be approached with caution as the values can vary depending on the specific experimental conditions and the technique employed.

Experimental Protocols

Detailed methodologies for determining the binding affinity of VHL ligands are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8]

1. Sample Preparation:

  • Protein: Highly purified VHL in complex with Elongin B and Elongin C (VCB) is required. The protein should be extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to ensure buffer matching.[6]

  • Ligand: this compound should be dissolved in the final dialysis buffer to minimize heats of dilution.[8]

  • Concentration: The VCB protein concentration in the sample cell is typically in the range of 10-50 µM, while the this compound concentration in the syringe should be 10-20 times higher.[8]

  • Degassing: Both protein and ligand solutions should be thoroughly degassed immediately before the experiment to prevent bubble formation.[6]

2. ITC Experiment:

  • The VCB protein solution is loaded into the sample cell of the calorimeter.[6]

  • The this compound solution is loaded into the injection syringe.[8]

  • A series of small, sequential injections of the ligand are made into the sample cell while the heat change is monitored.[6]

  • A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.[8]

3. Data Analysis:

  • The heat flow peaks from each injection are integrated to determine the heat change per injection.

  • The heat of dilution is subtracted from the binding data.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[8]

Alternative Technique: Fluorescence Polarization (FP) Competitive Binding Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by an unlabeled competitor.[8]

1. Reagent Preparation:

  • Prepare a stock solution of purified VCB complex.

  • Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032).[6]

  • Prepare serial dilutions of the unlabeled competitor, this compound.[9]

2. Assay Setup:

  • In a low-volume, black 384-well plate, add the fluorescently labeled VHL ligand to all wells (except blank).

  • Add the VCB complex to all wells (except negative control and blank).

  • Add the serially diluted this compound to the appropriate wells.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.[6]

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization using a plate reader.[8]

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal curve to a suitable model to determine the IC50 value.[8]

  • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Alternative Technique: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time.[8]

1. Ligand Immobilization:

  • The VCB protein complex is immobilized on a suitable sensor chip (e.g., CM5 chip) via amine coupling.[8]

2. Analyte Binding:

  • A series of dilutions of this compound are prepared in a running buffer.

  • The analyte solutions are injected over the sensor surface.[8]

3. Data Analysis:

  • The binding events are recorded as a sensorgram.

  • The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.[8]

Visualizations

VHL-HIF-1α Signaling Pathway

Under normoxic conditions, the von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases (PHDs). The hydroxylated HIF-1α is then recognized by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[10][11][12][13]

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs O2 OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a Hydroxylation VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Recognition Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable Stabilization (No O2) Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1_dimer HIF-1α/HIF-1β Dimer Nucleus->HIF1_dimer HRE Hypoxia Response Elements (HRE) HIF1_dimer->HRE Binding Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression Activation

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

The following diagram outlines the key steps involved in determining the binding affinity of this compound to the VHL protein complex using ITC.

ITC_Workflow start Start: Sample Preparation protein_prep Prepare VCB Protein Solution (10-50 µM) start->protein_prep ligand_prep Prepare this compound Solution (10-20x Protein Conc.) start->ligand_prep degas Degas Both Solutions protein_prep->degas ligand_prep->degas load_samples Load Protein into Sample Cell Load Ligand into Syringe degas->load_samples run_itc Perform ITC Experiment: Sequential Injections load_samples->run_itc data_acq Data Acquisition: Measure Heat Change per Injection run_itc->data_acq data_analysis Data Analysis data_acq->data_analysis integrate Integrate Heat Peaks data_analysis->integrate subtract_dilution Subtract Heat of Dilution integrate->subtract_dilution fit_model Fit Binding Isotherm to Model subtract_dilution->fit_model results Results: Kd, n, ΔH fit_model->results

Caption: Experimental workflow for determining binding affinity using ITC.

Comparison of Biophysical Techniques for Binding Affinity Measurement

This diagram illustrates the logical relationship and key features of ITC compared to alternative methods for measuring binding affinity.

Technique_Comparison cluster_techniques Biophysical Techniques for Binding Affinity cluster_features Key Features ITC Isothermal Titration Calorimetry (ITC) label_free Label-Free ITC->label_free in_solution In-Solution ITC->in_solution thermodynamics Provides Full Thermodynamic Profile (Kd, n, ΔH, ΔS) ITC->thermodynamics SPR Surface Plasmon Resonance (SPR) SPR->label_free immobilization Requires Immobilization SPR->immobilization kinetics Provides Kinetic Data (kon, koff) SPR->kinetics FP Fluorescence Polarization (FP) FP->in_solution competitive Competitive Assay FP->competitive fluorescent_probe Requires Fluorescent Probe FP->fluorescent_probe

Caption: Comparison of ITC with SPR and FP for binding affinity studies.

References

A Comparative Guide to the Surface Plasmon Resonance (SPR) Kinetic Analysis of (S,R,S)-AHPC and Alternative VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of (S,R,S)-AHPC, a widely utilized von Hippel-Lindau (VHL) E3 ligase ligand, with other relevant VHL ligands. The data presented is derived from Surface Plasmon Resonance (SPR) experiments, a label-free technology for real-time monitoring of biomolecular interactions. Understanding the kinetic parameters of these ligands is crucial for the rational design of potent and effective Proteolysis Targeting Chimeras (PROTACs).

Quantitative Comparison of VHL Ligand Kinetics

The binding affinity and kinetics of a VHL ligand are critical determinants of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of target protein degradation. The following table summarizes the kinetic and affinity constants for (S,R,S)-AHPC (also known as VH032) and other VHL ligands binding to the VHL protein, as determined by SPR.

LigandAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)Measurement MethodReference
(S,R,S)-AHPC (VH032) 1.6 x 10⁵2.9 x 10⁻³18SPR[1]
VH101Not ReportedNot Reported44Not Specified[2]
VH298Not ReportedNot Reported80-90Not Specified[3]

Note: (S,R,S)-AHPC TFA is the trifluoroacetic acid salt of (S,R,S)-AHPC. The core binding molecule is (S,R,S)-AHPC, and the kinetic data for VH032 is representative of this interaction. The TFA salt is not expected to significantly alter the binding kinetics.

Experimental Protocols

The following is a representative experimental protocol for determining the binding kinetics of VHL ligands using Surface Plasmon Resonance, based on methodologies described in the cited literature.[1][4]

1. Protein and Ligand Preparation:

  • VHL Protein: A construct of the VHL protein in complex with Elongin B and Elongin C (VCB) is expressed and purified. For immobilization onto the sensor chip, the VCB complex can be engineered to include a site-specific biotinylation tag (e.g., AviTag).[4]

  • Ligand (this compound and alternatives): The small molecule ligands are dissolved in a suitable solvent, typically DMSO, to create high-concentration stock solutions. Serial dilutions are then prepared in the SPR running buffer to the final desired concentrations for analysis.

2. SPR Instrumentation and Sensor Chip Preparation:

  • Instrument: A Biacore T200 or similar SPR instrument is used.[1][4]

  • Sensor Chip: A streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA) is used for the immobilization of the biotinylated VCB complex.[1]

  • Immobilization: The biotinylated VCB complex is diluted in an appropriate buffer and injected over the streptavidin sensor surface until the desired immobilization level is reached. A reference flow cell is typically prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index changes.

3. Kinetic Analysis:

  • Running Buffer: A suitable buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), is used as the running buffer.

  • Assay Format: The kinetic analysis is typically performed using a multi-cycle kinetics format.

  • Analyte Injection: A series of increasing concentrations of the VHL ligand (analyte) are injected over the immobilized VCB surface (ligand) at a constant flow rate. Each injection is followed by a dissociation phase where the running buffer flows over the chip, allowing the bound analyte to dissociate.

  • Regeneration: Between different analyte concentrations, the sensor surface is regenerated using a specific solution (e.g., a pulse of a low pH buffer or an organic solvent mixture) to remove all bound analyte and prepare the surface for the next injection.

4. Data Analysis:

  • The resulting sensorgrams (plots of response units vs. time) are processed and analyzed using the instrument's evaluation software.

  • The data from the reference flow cell is subtracted from the active flow cell data to correct for non-specific binding and bulk effects.

  • A suitable binding model, typically a 1:1 Langmuir binding model, is fitted to the sensorgram data to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the SPR analysis of VHL ligand kinetics.

SPR_Workflow cluster_preparation Preparation cluster_spr_experiment SPR Experiment cluster_analysis Data Analysis p1 Purify Biotinylated VHL-ElonginB-ElonginC (VCB) Complex s1 Immobilize VCB on Streptavidin Sensor Chip p1->s1 p2 Prepare Serial Dilutions of this compound s2 Inject this compound (Association) p2->s2 s1->s2 Multi-cycle Kinetics s3 Buffer Flow (Dissociation) s2->s3 s4 Regenerate Sensor Surface s3->s4 a1 Reference Subtraction & Data Processing s3->a1 s4->s2 Next Concentration a2 Fit to 1:1 Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Workflow for SPR-based kinetic analysis of VHL ligands.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

(S,R,S)-AHPC-TFA is a crucial component of many PROTACs, which function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the signaling pathway.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-induced ubiquitination and degradation pathway.

References

A Comparative Guide to PROTACs Synthesized with Different VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) necessitates a thorough understanding of their constituent parts. As heterobifunctional molecules, PROTACs tether a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein degradation. The von Hippel-Lindau (VHL) E3 ligase is a cornerstone in PROTAC development, with a variety of ligands developed to recruit it.[1][2][3] This guide provides an objective comparison of PROTACs synthesized with different VHL ligands, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.

The Evolving Landscape of VHL Ligands in PROTAC Design

Initially, the development of PROTACs was hindered by the lack of high-quality, small-molecule ligands for E3 ligases.[2] The breakthrough came with the development of potent and specific VHL ligands, which has since spurred the rapid advancement of VHL-recruiting PROTACs.[2][4] These ligands are critical for the formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the VHL E3 ligase complex, which is the essential step for subsequent target ubiquitination and degradation.[5]

A surprising and pivotal discovery in the field has been the observation that PROTACs incorporating VHL ligands with weaker binding affinities can still achieve remarkable potency and efficacy in degrading target proteins.[6] This highlights that binary binding affinity is not the sole determinant of PROTAC efficiency; rather, the cooperativity and stability of the ternary complex play a crucial role.[6]

Quantitative Comparison of VHL Ligands and Resultant PROTACs

The following tables summarize key performance metrics for various VHL ligands and the PROTACs they are incorporated into. This data facilitates a direct comparison of their binding affinities and degradation efficiencies.

Table 1: Binding Affinities of Common VHL Ligands

VHL LigandBinding Affinity (Kd/IC50)Measurement Method
VH032185 nM (Kd)Not Specified
VH10144 nM (Kd)Not Specified
VH29880-90 nM (Kd)Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP)
VHL Ligand 14196 nM (IC50)Not Specified
VL285340 nM (IC50)Not Specified
VHL-IN-137 nMNot Specified
Weak Affinity Ligand (in ARD-266)2-3 µM (Ki)Not Specified

Note: Direct comparison of binding affinities should be approached with caution as values can vary based on the specific experimental conditions and measurement techniques employed.[7]

Table 2: Degradation Efficiency of PROTACs with Different VHL Ligands

PROTACTarget ProteinVHL LigandDC50DmaxCell Line
ARD-266Androgen Receptor (AR)Weak Affinity Ligand0.2-1 nM>95%LNCaP, VCaP, 22Rv1
A1874BRD4VH032 derivative18 nM>90%HeLa
AT1BRD4VH032 derivative26 nM>90%HeLa
MZ1BRD4VH032 derivative13 nM>90%HeLa
Compound 3BRD4VH298 derivative3 nM>90%HeLa

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.[7]

Visualizing the VHL-Mediated Degradation Pathway

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the study of VHL-recruiting PROTACs.

VHL_PROTAC_Pathway VHL-Mediated PROTAC Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein Binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Recruits Ternary_Complex Target-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex VHL_Complex->Ternary_Complex Ub Ubiquitin Ubiquitination Poly-ubiquitination of Target Protein Ub->Ubiquitination Proteasome 26S Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Marks for Degradation

Caption: VHL-PROTAC signaling pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Start PROTAC_Synthesis Synthesize PROTACs with different VHL Ligands Start->PROTAC_Synthesis Cell_Culture Culture Target Cell Line PROTAC_Synthesis->Cell_Culture Biophysical_Assays Biophysical Assays (ITC, SPR) PROTAC_Synthesis->Biophysical_Assays PROTAC_Treatment Treat Cells with PROTACs (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Lyse Cells and Quantify Protein PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Quantify Band Intensity (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Calculate DC50 and Dmax Data_Analysis->DC50_Dmax Conclusion Conclusion DC50_Dmax->Conclusion Ternary_Complex_Analysis Analyze Ternary Complex Formation & Cooperativity Biophysical_Assays->Ternary_Complex_Analysis Ternary_Complex_Analysis->Conclusion

Caption: Workflow for PROTAC evaluation.

Detailed Experimental Protocols

Western Blotting for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[8]

a. Cell Culture and Treatment:

  • Seed the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Prepare serial dilutions of the PROTACs in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the existing medium from the cells and add the medium containing different concentrations of the PROTACs. Include a vehicle control (DMSO only).

  • Incubate the cells for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for electrophoresis by adding Laemmli buffer and heating.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

d. Data Analysis:

  • Quantify the protein bands using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[8]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to measure the thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and stoichiometry (n), providing insights into the formation and cooperativity of the ternary complex.[9][10]

a. Sample Preparation:

  • Express and purify the target protein and the VHL-ElonginB-ElonginC (VBC) complex.

  • Dialyze both protein solutions and the PROTAC solution extensively against the same buffer to minimize heats of dilution. A recommended buffer is 50 mM Tris pH 7.5, 150 mM NaCl.

  • Accurately determine the concentrations of all components.

b. ITC Experiment:

  • Binary Titrations:

    • To determine the binding of the PROTAC to VHL, titrate the PROTAC solution into the VBC complex in the ITC cell.

    • To determine the binding of the PROTAC to the target protein, titrate the PROTAC into the target protein solution.

  • Ternary Complex Titration:

    • To characterize the ternary complex, pre-saturate the VBC complex with the PROTAC and titrate this binary complex into the target protein solution.

c. Data Analysis:

  • The heat changes from each injection are measured and integrated.

  • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

  • The cooperativity factor (α) can be calculated by comparing the binding affinities in the binary and ternary experiments. Positive cooperativity (α > 1) indicates that the binding of one component enhances the binding of the other, leading to a more stable ternary complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[11][12][13]

a. Experimental Setup:

  • Immobilize the VHL E3 ligase complex onto an SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Use a reference flow cell with a mock immobilization to subtract non-specific binding.

b. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to measure the binding kinetics and affinity (Kd) of the PROTAC-VHL interaction.

  • In a separate experiment, immobilize the target protein and inject the PROTAC to determine the kinetics and affinity of the PROTAC-target interaction.

c. Ternary Complex Analysis:

  • Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized VHL surface.

  • Alternatively, inject the target protein over the VHL surface in the presence of a constant concentration of the PROTAC.

  • The resulting sensorgrams will provide data on the formation and dissociation of the ternary complex.

d. Data Analysis:

  • Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Compare the binary and ternary binding parameters to assess the cooperativity of ternary complex formation.

References

Validating the Specificity of (S,R,S)-AHPC TFA-Mediated Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the specificity of degrader molecules is paramount. This guide provides a comprehensive comparison of the degradation profile mediated by (S,R,S)-AHPC TFA, a von Hippel-Lindau (VHL) E3 ligase ligand, with alternative degradation technologies. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

(S,R,S)-AHPC is a widely utilized VHL ligand in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs containing (S,R,S)-AHPC, such as the well-characterized BET degrader MZ1, have demonstrated high selectivity in degrading their intended targets. In comparative studies with cereblon (CRBN)-based PROTACs like dBET1, VHL-based degraders often exhibit a more specific degradation profile. This guide delves into the quantitative proteomics data that substantiates these claims and provides the necessary experimental protocols to validate such findings in a laboratory setting.

Data Presentation

To objectively compare the specificity of VHL-mediated degradation using an (S,R,S)-AHPC-based PROTAC (MZ1) versus a CRBN-based PROTAC (dBET1), the following table summarizes quantitative proteomics data from studies on BET family protein degradation.

Target ProteinMZ1 (VHL-based) DegradationdBET1 (CRBN-based) DegradationCell LineReference
BRD4 Potent and preferential degradation (DC50: 2-20 nM)Effective degradationHeLa, MV4;11[1][2]
BRD2 Less efficient degradation compared to BRD4DegradedHeLa, MV4;11[1][2][3]
BRD3 Less efficient degradation compared to BRD4DegradedHeLa, MV4;11[1][2][3]
Off-target Proteins High degree of proteome-wide selectivity observed. In one study, out of 5,674 quantified proteins, only BET proteins were significantly degraded.High specificity for BET family members among 7,429 proteins detected.HeLa, MV4;11[1][3]

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. The selectivity of MZ1 for BRD4 over BRD2 and BRD3 is a key differentiator.

Mandatory Visualization

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC (S,R,S)-AHPC-based PROTAC (e.g., MZ1) Ternary Target-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds Target & VHL Target Target Protein (e.g., BRD4) Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-mediated protein degradation.

Validation_Workflow start Treat Cells with PROTAC & Controls western Western Blot Analysis (Target Degradation) start->western Validate on-target effect proteomics Global Proteomics (LC-MS/MS) (Specificity Profiling) start->proteomics Assess global effects data_analysis Data Analysis (DC50 & Off-Target ID) western->data_analysis proteomics->data_analysis conclusion Validate Specificity data_analysis->conclusion

Caption: Experimental workflow for validating degradation specificity.

Experimental Protocols

Western Blot Analysis for Target Degradation

This protocol is designed to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cell lines of interest (e.g., HeLa, MV4;11)

  • (S,R,S)-AHPC-based PROTAC (e.g., MZ1)

  • Control compounds (e.g., DMSO as vehicle, inactive epimer of the PROTAC)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and controls for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 value.

Global Proteomics for Specificity Profiling (TMT-based LC-MS/MS)

This protocol provides an unbiased, global view of protein level changes across the proteome to identify off-target effects.

Materials:

  • Cell lines and treatment compounds as in the Western blot protocol.

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer).

  • Dithiothreitol (DTT) and iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Tandem Mass Tag (TMT) labeling reagents.

  • Solid-phase extraction (SPE) cartridges for peptide cleanup.

  • High-performance liquid chromatography (HPLC) system with a C18 column.

  • High-resolution tandem mass spectrometer (e.g., Orbitrap).

Procedure:

  • Sample Preparation:

    • Treat cells with the PROTAC or control compounds (e.g., 1 µM for 24 hours).

    • Harvest and lyse cells.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest proteins into peptides using trypsin.

  • TMT Labeling:

    • Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's instructions.

    • Combine the labeled samples.

  • Peptide Fractionation and Cleanup:

    • Fractionate the combined peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.

    • Desalt the peptide fractions using SPE cartridges.

  • LC-MS/MS Analysis:

    • Analyze each peptide fraction by nano-LC-MS/MS. Peptides are separated by reversed-phase chromatography and analyzed by the mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Identify and quantify proteins based on the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins with significant changes in abundance upon PROTAC treatment compared to controls. Plot the results in a volcano plot to visualize significantly up- or down-regulated proteins.

By following these protocols and comparing the results to the provided data, researchers can rigorously validate the specificity of their this compound-mediated degradation experiments. This systematic approach is crucial for the development of safe and effective targeted protein degraders.

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-AHPC TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (S,R,S)-AHPC TFA is not publicly available. The following procedures are based on best practices for the disposal of similar potent small molecule research compounds, including PROTACs and VHL ligands, as well as information on its components.[1][2][3] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local, state, and federal regulations and procedures.

This compound is a VHL ligand used in the development of Proteolysis-Targeting Chimeras (PROTACs), molecules designed to degrade specific proteins within cells.[4][5][6] Due to its potent biological activity and the corrosive nature of the trifluoroacetate (TFA) counter-ion, all materials contaminated with this compound must be treated as hazardous chemical waste.[3][7] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2]

Core Principle: Hazardous Waste Management

The primary and required method for the disposal of this compound is through your institution's EHS program, which typically involves high-temperature incineration by a licensed hazardous waste disposal facility.[1] This ensures the complete destruction of the potent, biologically active compound.

Immediate Safety and Handling Precautions

Given the compound's nature as a biologically active molecule and the presence of the corrosive TFA salt, a comprehensive approach to personal protective equipment (PPE) is mandatory to mitigate risks of inhalation, dermal contact, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Double nitrile glovesPrevents direct skin contact. Double gloving provides an additional barrier against potential breaches.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes of solutions or from airborne particulates of the solid compound.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of fine particles.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic process of waste segregation, collection, labeling, and decontamination.

Waste Segregation and Collection

All materials that have come into contact with this compound must be treated as hazardous waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Solid Waste:

    • Items: Unused or expired solid this compound, contaminated labware (e.g., pipette tips, microfuge tubes, vials), and contaminated consumables (e.g., absorbent paper, wipes, gloves, and other PPE).

    • Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container must be kept closed when not in use.[3]

  • Liquid Waste:

    • Items: Unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware.

    • Procedure: Collect all liquid waste in a designated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).

Labeling of Waste Containers

Accurate and clear labeling is critical for safety and regulatory compliance.

  • Procedure: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or research group

Decontamination Procedures

Proper decontamination of workspaces and equipment is essential to prevent cross-contamination and accidental exposure.

  • Work Surfaces: Wipe down all surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a rinse with water. All wipes and cleaning materials used must be disposed of as solid hazardous waste.[1]

  • Glassware and Non-Disposable Equipment: The first solvent rinse of any contaminated glassware must be collected as liquid hazardous waste. Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's EHS guidelines.[1]

Storage and Final Disposal
  • Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Designate Designate Separate, Labeled Waste Containers PPE->Designate SolidWaste Collect Solid Waste (e.g., tips, gloves, solid chemical) Designate->SolidWaste LiquidWaste Collect Liquid Waste (e.g., solutions, first rinse) Designate->LiquidWaste DeconSurfaces Decontaminate Surfaces & Equipment SolidWaste->DeconSurfaces LiquidWaste->DeconSurfaces DeconWaste Dispose of Decon Materials as Solid Waste DeconSurfaces->DeconWaste Store Store Waste in Secure Satellite Accumulation Area DeconWaste->Store ContactEHS Contact EHS for Pickup and Incineration Store->ContactEHS

References

Personal protective equipment for handling (S,R,S)-AHPC TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S,R,S)-AHPC TFA

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols due to its potential potency and the hazardous nature of its components. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Occupational Exposure and Hazard Assessment

The first step in safe handling is to assess the potential hazards. For novel or uncharacterized compounds like this compound, it is prudent to treat them as highly potent. The pharmaceutical industry often uses a system of Occupational Exposure Bands (OEBs) to categorize compounds based on their potency and potential health effects. In the absence of specific data for this compound, it should be handled under conditions suitable for a high-potency compound, which necessitates robust containment strategies.

Personal Protective Equipment (PPE)

The primary goal of PPE is to shield individuals from chemical, physical, and biological hazards[4]. The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound.

Recommended PPE for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 compliant, chemical splash goggles.Protects against splashes of the compound and TFA, which can cause serious eye damage[1][2].
Face ShieldWorn in addition to goggles when handling larger quantities or when there is a significant splash risk.Provides a broader area of protection for the face from corrosive splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Double-gloving is recommended.Protects against skin irritation from the AHPC compound and severe burns from TFA[1][2]. Check for breakthrough times.
Body Protection Laboratory CoatStandard lab coat.Provides a basic barrier against minor spills and contamination.
Chemical-Resistant Apron or SuitRequired when handling larger quantities or during procedures with a high risk of splashing.Offers enhanced protection against corrosive and hazardous materials.
Respiratory Protection Fume HoodAll handling of the solid compound and solutions should be performed in a certified chemical fume hood.To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation[1][5].
RespiratorAn air-purifying respirator with appropriate cartridges may be necessary for certain procedures.For situations where engineering controls like a fume hood are not sufficient to control exposure.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

  • Preparation and Pre-Handling Check:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational[1].

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Compound:

    • All weighing and transfer of the solid this compound should be conducted within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) for handling the solid.

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling Procedures:

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Carefully remove and dispose of contaminated PPE in designated waste containers.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines for this compound Waste

Waste TypeDisposal ProcedureRationale
Solid Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.To prevent accidental exposure and ensure proper disposal by trained personnel.
Liquid Waste (Solutions) Collect in a labeled, sealed, and appropriate hazardous waste container. The pH may need to be neutralized before disposal, following institutional guidelines.TFA is corrosive, and many amine-containing compounds have aquatic toxicity. Proper containment and treatment are necessary.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated hazardous waste container.To prevent cross-contamination and accidental exposure.
Contaminated PPE Dispose of in a sealed bag or container designated for hazardous waste.To prevent secondary contamination.

All waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain[1].

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][6].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Visualizing the Workflow

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

G cluster_handling Handling Workflow prep 1. Preparation - Verify fume hood function - Assemble materials - Don PPE weigh 2. Weighing & Transfer - Conduct in fume hood - Use appropriate tools prep->weigh solution 3. Solution Preparation - Add solid to solvent slowly - Keep containers sealed weigh->solution post 4. Post-Handling - Decontaminate surfaces - Doff & dispose of PPE - Wash hands solution->post

Caption: Step-by-step workflow for handling this compound.

G cluster_disposal Disposal Workflow collect 1. Collect Waste - Segregate solid, liquid, & contaminated materials label_waste 2. Label Waste Containers - Clearly identify contents & hazards collect->label_waste store 3. Store Waste Securely - In designated satellite accumulation area label_waste->store dispose 4. Professional Disposal - Arrange for pickup by EHS store->dispose

Caption: Procedure for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,R,S)-AHPC TFA
Reactant of Route 2
(S,R,S)-AHPC TFA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.